Zofenoprilat-NES-d5

Catalog No.
S12890675
CAS No.
M.F
C21H26N2O5S2
M. Wt
455.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zofenoprilat-NES-d5

Product Name

Zofenoprilat-NES-d5

IUPAC Name

(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

Molecular Formula

C21H26N2O5S2

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2

InChI Key

LBNKOWANPJZWMF-GZEGBONWSA-N

SMILES

Array

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3

Chemical and Pharmacological Profile of Zofenoprilat-d5

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identification and biological activity data for Zofenoprilat-d5 and its active form, Zofenopril.

Property Zofenoprilat-d5 Zofenopril (Parent Drug)
Molecular Formula C₂₂H₁₈D₅NO₄S₂ [1] -
Related Formula C₁₅H₁₉NO₃S₂ (as Zofenoprilat) [2] -
Molecular Weight 434.58 g/mol [1] -
IUPAC Name (4S,1'R)-1'-{[(2S)-3-(benzoylthio)-2-methylpropanoyl]oxy}-4-(phenylsulfanyl)-D5-L-proline [1] -
CAS Number Not explicitly provided in sources 81872-10-8 [1]
Biological Activity Angiotensin-converting enzyme (ACE) inhibitor (deuterated analog) [1] Angiotensin-converting enzyme (ACE) inhibitor (IC₅₀ = 81 μM) [1]
Appearance Colorless to off-white solid-liquid mixture [1] -
Primary Application Tracer; internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] Treatment of hypertension and heart failure; research on cardioprotection [3] [4]

Quantitative Data from Preclinical Studies

The following table consolidates key quantitative findings from experimental models treated with Zofenopril.

Parameter Model / Context Findings with Zofenopril Treatment
Cardiac Function Spontaneously Hypertensive Rats (SHR) [3] Favorable increase in left ventricle ejection fraction; improvement of diastolic function.
Vascular Function SHR Aorta [3] Increased NO-synthase activity; improved vasorelaxation.
Molecular Biomarkers SHR Plasma & Heart Tissue [3] Increased H₂S and Nitric Oxide (NO) levels.
Infarct Size Murine & Swine Myocardial Ischemia/Reperfusion (I/R) [4] Significant reduction in infarct size.
Cardiac Injury Marker Murine & Swine Myocardial I/R [4] Significant reduction in cardiac troponin I (cTn-I) levels.
ACE Inhibition Potency In vitro [1] IC₅₀ = 81 μM (for non-deuterated Zofenopril).

Experimental Protocols

Here are the methodologies for key experiments cited in the search results, which provide context for the mechanisms of Zofenopril.

  • 1. Protocol: Assessing Cardiovascular Effects in Hypertensive Rats [3]

    • Animal Model: Spontaneously Hypertensive Rats (SHRs).
    • Experimental Groups: Rats were divided into control, ACE2 inhibitor (MLN-4760)-treated, zofenopril-treated, and combined treatment groups.
    • Intervention: Zofenopril calcium was administered orally at 10 mg/kg/day for 10 days. The specific ACE2 inhibitor MLN-4760 was delivered via subcutaneous osmotic minipumps.
    • Measurements: Systolic blood pressure (tail-cuff plethysmography), cardiac function (transthoracic echocardiography), and vasorelaxation of the thoracic aorta (organ bath studies).
    • Biochemical Analysis: H₂S and NO levels in plasma and heart tissue, along with NO-synthase activity, were measured.
  • 2. Protocol: Evaluating Cardioprotection in Ischemia/Reperfusion Injury [4]

    • Animal Models: C57BL/6J mice and Yucatan miniswine.
    • Dosing:
      • Mice: A single oral dose of zofenopril (10 mg/kg) was administered 8 hours before the surgical procedure.
      • Swine: Zofenopril (30 mg daily, orally) was given for 7 days before ischemia and continued during reperfusion.
    • Surgical Procedure: Myocardial ischemia was induced by temporary occlusion of a coronary artery, followed by reperfusion.
    • Primary Outcome: Myocardial infarct size, assessed as a percentage of the area at risk.
    • Secondary Outcomes: Plasma levels of cardiac troponin-I, H₂S (including sulfane sulfur), and NO metabolites.
  • 3. Protocol: Comparing SH-group ACE Inhibitors on Endothelial Function [5]

    • Animal Model: Myocardial infarcted (MI) heart failure rats (Wistar).
    • Treatment: Chronic treatment for 11-12 weeks with zofenopril (approx. 6 mg/kg/day), lisinopril (approx. 2 mg/kg/day), or N-acetylcysteine (approx. 40 mg/kg/day), mixed with chow.
    • Tissue Preparation: Aortas were studied as ring preparations in organ baths.
    • Functional Assessment: Endothelium-dependent and -independent dilatation was measured in response to acetylcholine (receptor-dependent) and A23187 (receptor-independent). The contribution of NO was determined using the NOS-inhibitor L-NMMA.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the proposed key signaling pathways through which Zofenopril exerts its cardioprotective effects, based on the cited research.

G cluster_primary Primary Mechanisms cluster_signaling Signaling Pathways & Effects Zofenopril Zofenopril ACE_Inhibition ACE Inhibition Zofenopril->ACE_Inhibition SH_Group SH Group Release Zofenopril->SH_Group NO ↑ NO Bioavailability ACE_Inhibition->NO Via Bradykinin H2S ↑ H₂S Bioavailability SH_Group->H2S eNOS eNOS Activation H2S->eNOS Stimulates CardioProtection Cytoprotection Antioxidant Effects H2S->CardioProtection Vasorelaxation Improved Vasorelaxation NO->Vasorelaxation eNOS->NO Reduced_Infarct Reduced Infarct Size CardioProtection->Reduced_Infarct Improved_Function Improved Cardiac Function CardioProtection->Improved_Function Vasorelaxation->Improved_Function

Zofenopril's cardioprotective signaling pathways.

The following flowchart outlines a typical in vivo protocol for investigating Zofenopril's effects in an animal model of heart disease.

G Start Study Start Randomize Randomize Animals Start->Randomize Treatment Administer Treatment (e.g., Zofenopril p.o.) Randomize->Treatment Intervention Induce Injury/Stress (e.g., Myocardial Infarction) Treatment->Intervention Monitor Monitor Parameters (BP, Echocardiography) Intervention->Monitor Sacrifice Terminal Procedure Monitor->Sacrifice Analysis1 Tissue Collection (Heart, Aorta, Plasma) Sacrifice->Analysis1 Analysis2 Ex Vivo Analysis (Vasorelaxation, Biomarkers) Analysis1->Analysis2 End Data Analysis Analysis2->End

In vivo protocol for Zofenopril cardioprotection research.

Key Insights for Researchers

  • Unique Mechanism of Action: Unlike many other ACE inhibitors, Zofenopril contains a sulfhydryl (SH) group, which is released in vivo and contributes to its effects by potentiating the hydrogen sulfide (H₂S) pathway, a key cytoprotective signaling molecule [3] [4]. It also demonstrates potent antioxidant properties [4].
  • Superiority in Clinical Outcomes: The SMILE clinical trial indicated that Zofenopril may reduce mortality and morbidity in post-myocardial infarction patients to a greater extent than other ACE inhibitors like ramipril, suggesting its benefits extend beyond a simple class effect [4].
  • Role of Zofenoprilat-d5: This deuterated compound is explicitly used as a tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) during drug development and research [1]. It is not typically used in the functional or mechanistic studies described here, which instead use the active drug, Zofenopril.

References

Zofenoprilat active metabolite of Zofenopril

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Assay & Pharmacokinetic Data

Robust analytical methods are crucial for quantifying drug and metabolite levels in biological samples. The table below summarizes a validated LC-MS/MS method for simultaneous determination of Zofenopril and Zofenoprilat, along with key human pharmacokinetic parameters [1] [2].

Parameter Details / Value
Analytical Method Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1].
Sample Matrix Human plasma [1].
Key Sample Prep Step Derivatization with N-ethylmaleimide (NEM) to protect the free sulfhydryl group of Zofenoprilat from oxidative degradation [1].
Quantitation Range Zofenopril: 1–300 ng/mL; Zofenoprilat: 2–600 ng/mL [1].
LOQ Zofenopril: 1 ng/mL; Zofenoprilat: 2 ng/mL [1].
Oral Absorption of Prodrug Almost complete for Zofenopril [2].
Bioavailability of Metabolite ~70% for Zofenoprilat [2].
Terminal Half-Life (Zofenoprilat) ~5.5 hours (after IV dose of arginine salt) [2].
Primary Routes of Elimination Renal and non-renal (extensive metabolism) [2].

H₂S Release & Experimental Evidence

The H₂S-releasing capability of Zofenoprilat is a key area of research for its additional benefits. The following diagram illustrates the experimental workflow used to characterize this mechanism and its functional consequences.

G Start Experimental Treatment Sub_Start In vitro: HUVECs, HUASMCs Stimulus: IL-1β Treatment: Zofenoprilat vs other ACEIs Mech Mechanism Investigation Sub_Mech H₂S Measurement (Fluorescent dye WSP-1) CSE Enzyme Expression Analysis CSE Inhibition/Silencing Func Functional Consequences Sub_Func Inflammation Markers (NF-κB, COX-2) Endothelial Function (Permeability, Junctions) Vascular Cell Proliferation & Migration Sub_Start->Mech  Informs   Sub_Mech->Func  Elucidates  

Experimental workflow for H₂S investigation

Key findings from these experiments include:

  • H₂S Release and CSE Upregulation: Zofenoprilat spontaneously releases H₂S in a cell-free system and increases H₂S production in Human Umbilical Vein Endothelial Cells (HUVECs) by upregulating the enzyme Cystathionine-γ-lyase (CSE) [3].
  • Anti-inflammatory Effects in Endothelium: In HUVECs, Zofenoprilat inhibited IL-1β-induced activation of the NF-κB pathway and expression of cyclooxygenase-2 (COX-2). It also restored endothelial barrier function by preserving proteins like VE-cadherin. These effects were blocked by CSE inhibitors, confirming H₂S-dependence [3].
  • Effects in Smooth Muscle Cells: In human vascular smooth muscle cells, Zofenoprilat reduced IL-1β-induced proliferation, migration, and COX-2 expression. However, these effects were not reversed by CSE inhibitors, indicating a primarily H₂S-independent pathway in these cells [3].
  • Cardioprotection in Hypertension Models: In spontaneously hypertensive rats (SHRs), treatment with Zofenopril (the prodrug) improved cardiac function and increased plasma and heart tissue levels of both H₂S and nitric oxide (NO). These benefits occurred even under conditions of ACE2 inhibition, suggesting robustness of the H₂S-mediated pathway [4].

Research-Relevant Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key methodological details.

LC-MS/MS Protocol for Quantification [1]:

  • Derivatization: Protect Zofenoprilat's thiol group by adding N-ethylmaleimide (NEM) to plasma samples.
  • Extraction: Liquid-liquid extraction with toluene.
  • Chromatography: Reversed-phase LC column.
  • Detection: Triple-stage quadrupole mass spectrometer with negative ion spray ionization mode.
  • Internal Standards: Use fluorinated analogs of Zofenopril and Zofenoprilat.

Cell-Based Protocol for H₂S and Functional Studies [3]:

  • Cell Models: Use primary human cells like HUVECs for endothelial studies and HUASMCs for smooth muscle studies.
  • Inflammatory Stimulus: Apply interleukin-1β (IL-1β) to induce a pro-inflammatory state.
  • H₂S Measurement: Use the fluorescent probe WSP-1 to measure H₂S levels in cell media or lysates.
  • CSE Pathway Validation: Employ pharmacological inhibitors (e.g., PAG - DL-propargylglycine) or genetic silencing (siRNA) against CSE to confirm the role of the H₂S pathway.
  • Functional Assays:
    • Inflammation: Assess NF-κB activation and COX-2 expression (Western blot, ELISA).
    • Endothelial Barrier: Measure transendothelial electrical resistance (TEER) or immunofluorescence for junctional proteins (VE-cadherin, ZO-1).
    • Cell Proliferation & Migration: Use colorimetric assays (e.g., MTT) and Boyden chamber assays, respectively.

The unique dual-action of Zofenoprilat, combining standard ACE inhibition with H₂S-mediated signaling, makes it a valuable research tool and a promising therapeutic agent. The provided methodologies offer a solid foundation for investigating its complex pharmacology.

References

Commercially Available Deuterated Standards

Author: Smolecule Technical Support Team. Date: February 2026

While a full guide is not available, several suppliers offer deuterated Zofenoprilat for use as an internal standard. The table below summarizes the key information found:

Product Name Supplier CAS Number Molecular Formula Molecular Weight Primary Application
Zofenoprilat-NES-d5 [1] MedChemExpress N/A C21H21D5N2O5S2 [1] 455.60 g/mol [1] Internal standard for GC-/LC-MS [1]
Zofenopril-d5 [2] Clearsynth 81872-10-8 (Unlabeled) [2] Information missing Information missing Internal standard for GC-/LC-MS [2]
Zofenoprilat-D5 [3] Veeprho N/A C15H14D5NO3S2 [3] 330.48 g/mol [3] Internal standard for MS and LC [3]

Rationale for Using Deuterated Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is strongly recommended by regulatory agencies for bioanalytical method development using LC-MS/MS. [4] [5] [6]

  • Compensation for Variability: A deuterated IS is the optimal choice because it has chemical and physical properties almost identical to the unlabeled analyte (the drug to be measured). It co-elutes chromatographically and corrects for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to a more robust and accurate method. [6]
  • Regulatory Context: This approach is considered more reliable than using structural analogues or similar compounds, which may behave differently during analysis. A validated method with a deuterated IS is crucial for generating reliable data in critical studies, such as bioequivalence tests for generic drugs, which indirectly impacts patient therapy efficacy and safety. [4] [5]

Methodological Considerations from a Related Case

Although a detailed protocol for Zofenoprilat is not available, a validated method for Olmesartan (another cardiovascular drug) using a deuterated IS (Olmesartan-d6) provides a relevant framework. [4] [5]

A Sample Preparation B Plasma Sample (e.g., 1 mL) A->B C Add Internal Standard (Olmesartan-d6) B->C D Liquid-Liquid Extraction (with Ethyl Acetate) C->D E Evaporate & Reconstitute D->E F Chromatographic Separation E->F G HPLC System F->G H Analytical Column G->H I Gradient Elution H->I J Mass Spectrometric Detection I->J K Single Quadrupole MS J->K L Electrospray Ionization (ESI) K->L M Selected Ion Monitoring (SIM) L->M N Data & Validation M->N O Peak Area Ratio Calculation (Analyte / IS) N->O P Calibration Curve (5 - 2500 ng/mL) O->P Q Full Method Validation (Accuracy, Precision, etc.) P->Q

An example workflow for a bioanalytical method using a deuterated internal standard, based on the cited Olmesartan study. [5]

Key parameters from this validated method include [5]:

  • Linear Range: 5 - 2500 ng/mL
  • Sample Volume: 1 mL of human plasma
  • Extraction Technique: Liquid-liquid extraction with ethyl acetate
  • Instrumentation: HPLC with single quadrupole mass spectrometry
  • Key Validation Parameters: Accuracy, precision, selectivity, and matrix effect.

Potential Limitations to Consider

It's important to be aware that deuterated internal standards are not a perfect solution for all scenarios.

  • Matrix Effects: In complex sample matrices, the ionization suppression or enhancement can sometimes differ slightly between the analyte and its deuterated form, especially if they do not co-elute perfectly. This can affect absolute accuracy. [7]
  • Standard Quality: The degree of deuteration and the presence of any chemical impurities in the commercial standard must be ascertained, as these can impact method performance.

References

Experimental Protocol for LC-MS/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This detailed methodology is adapted from a published assay for determining Zofenopril and Zofenoprilat in human plasma [1].

  • Step 1: Sample Derivatization - Protect the free sulfhydryl groups of Zofenoprilat-d5 and the analytes by treating plasma samples with N-ethylmaleimide (NEM). This step is critical to prevent oxidative degradation and forms stable succinimide derivatives [1].
  • Step 2: Compound Extraction - Extract the derivatized compounds from the plasma matrix using an organic solvent like toluene. The reported average recovery for the analytes is between 70-85% [1].
  • Step 3: Liquid Chromatography - Chromatograph the reconstituted dried extracts to separate the compounds of interest from other plasma components [1].
  • Step 4: Mass Spectrometric Detection - Monitor the compounds using a triple-stage-quadrupole instrument operating in the negative ion spray ionization mode. The method has been validated with a limit of quantitation (LOQ) of 1-2 ng/mL [1].

The following diagram illustrates this sample preparation and analysis workflow:

Start Plasma Sample Step1 Derivatization with N-ethylmaleimide (NEM) Start->Step1 Step2 Liquid-Liquid Extraction with Toluene Step1->Step2 Step3 LC Separation Step2->Step3 Step4 MS/MS Detection (Negative Ion Mode) Step3->Step4 End Quantification Step4->End

Key Research Context of the Parent Drug

Understanding the parent drug Zofenopril's properties provides context for why its deuterated standard is used in research.

  • Zofenopril is a Prodrug: It is metabolized in the body to its active form, Zofenoprilat, which is a potent angiotensin-converting enzyme (ACE) inhibitor [1] [2].
  • Sulfhydryl Group Confers Additional Properties: Unlike other ACE inhibitors, Zofenoprilat contains a sulfhydryl group. This group is associated with antioxidant effects and is believed to contribute to the release of hydrogen sulfide (H2S), a cytoprotective signaling molecule [3] [2].
  • Cardioprotective Research: Preclinical studies in models of myocardial ischemia/reperfusion injury have shown that Zofenopril can increase plasma and myocardial levels of both H2S and nitric oxide (NO), and this mechanism is linked to a reduction in infarct size [3].

Supplier Information

Zofenoprilat-d5 is available for research purposes from several specialized suppliers. The table below lists known suppliers.

Supplier Name Catalogue Number Notes
MedChemExpress (MCE) HY-144246S [4] A controlled substance in some territories.
Veeprho DVE001466 [5] -

Important Handling and Usage Notes

  • For Research Use Only: This compound is explicitly labeled "For research use only. We do not sell to patients." It is intended for laboratory analysis, not for diagnostic or therapeutic use in humans [4] [6].
  • Controlled Substance Status: Be aware that this compound may be classified as a controlled substance in your territory, which may affect its purchase and use [4] [7].

References

Comprehensive Application Notes and Protocols for the LC-ESI-MS Analysis of Zofenoprilat-d5

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zofenoprilat-d5

Zofenoprilat-d5 is a deuterium-labeled analogue of Zofenoprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril [1]. The incorporation of five deuterium atoms increases its molecular weight, making it easily distinguishable from the non-labeled compound by mass spectrometry. This property makes it an ideal internal standard (IS) for quantitative bioanalysis, as it closely mimics the chemical behavior of the analyte during sample preparation and analysis while providing a distinct mass-to-charge ((m/z)) ratio for detection [2]. Its primary application is in pharmacokinetic studies to ensure accurate and precise measurement of drug and metabolite concentrations in biological fluids like human plasma [3] [4].

Physicochemical Properties and Handling

The table below summarizes the key physicochemical properties of Zofenoprilat-d5.

Table 1: Physicochemical Properties of Zofenoprilat-d5

Property Description
Molecular Formula C₁₅H₁₄D₅NO₃S₂ [1]
Molecular Weight 330.48 g/mol [1]
CAS Number 1217716-12-5 [1]
Purity ≥98% [2]
Appearance Colorless to off-white solid [2]
Storage Store as a powder at -20°C for long-term stability [2]
Storage and Stability
  • Stock Solution Storage: Prepared stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles [2].
  • Stability Consideration: The active sulfhydryl (-SH) group in the native Zofenoprilat is prone to oxidation, forming disulfide dimers or mixed disulfides with endogenous thiols in plasma [3] [4]. Although the deuterated form is used as an IS, best practices involve careful handling to maintain integrity.

Experimental Protocols for LC-ESI-MS Analysis

The following protocol synthesizes and adapts methodologies from published bioanalytical methods for Zofenopril and Zofenoprilat [3] [4].

Sample Preparation Protocol

A critical step in sample preparation is stabilizing the thiol group of Zofenoprilat and its deuterated internal standard. Two established approaches are outlined below.

Diagram 1: Sample Preparation Workflow

Path 1: Reduction and Liquid-Liquid Extraction (LLE) [3] [5]

  • Spiking: Add a known volume of Zofenoprilat-d5 working solution (e.g., in methanol) to a defined volume of human plasma (e.g., 1 mL).
  • Reduction: Add 1,4-Dithiothreitol (DTT) solution to the plasma. DTT reduces any disulfide bonds, releasing and stabilizing the free thiol form of Zofenoprilat and the IS.
  • Incubation: Vortex mix thoroughly and incubate to ensure complete reduction.
  • Extraction: Perform liquid-liquid extraction by adding methyl tert-butyl ether (MTBE) under acidic conditions (e.g., after adding a small volume of hydrochloric acid). Vortex and centrifuge to separate layers.
  • Post-extraction: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.
  • Reconstitution: Reconstitute the dry residue with the initial mobile phase (e.g., 100 µL) and vortex mix. Transfer to an autosampler vial for analysis.

Path 2: Derivatization and LLE [4]

  • Spiking: Add the Zofenoprilat-d5 IS to plasma.
  • Derivatization: Add N-Ethylmaleimide (NEM) solution. NEM reacts with the free thiol group to form a stable succinimide derivative, preventing oxidation.
  • Incubation: Vortex and incubate to complete the derivatization reaction.
  • Extraction: Extract the derivatives with toluene. Vortex, centrifuge, and collect the organic layer.
  • Post-extraction: Evaporate the organic layer to dryness.
  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS analysis.
LC-ESI-MS/MS Instrumental Configuration and Conditions

The following table consolidates the key instrumental parameters from the literature.

Table 2: LC-ESI-MS/MS Instrumental Conditions

Parameter Description / Setting
HPLC System Agilent (or equivalent)
Analytical Column Agilent ZORBAX Eclipse XDB-C8 (e.g., 150 x 4.6 mm, 5 µm) [3] [5] or C18 column [4] [6]

| Mobile Phase | Isocratic: Methanol : 0.1% Formic Acid (85:15, v/v) [3] [5] or 20 mM Ammonium Acetate : Acetonitrile (50:50, v/v) [6] | | Flow Rate | 0.2 mL/min [3] [5] | | Injection Volume | 5-20 µL (typically 10 µL) | | Mass Spectrometer | Triple Quadrupole (QqQ) | | Ionization Mode | Positive Electrospray Ionization (ESI+) [3] or Negative Ion Spray Ionization [4] | | Operation Mode | Multiple Reaction Monitoring (MRM) |

MS/MS Method Development and MRM Transitions

To establish the MRM transitions for Zofenoprilat-d5, direct infusion of a standard solution is recommended to identify the precursor ion and characteristic product ions.

G Q1 Q1 Precursor Ion Selection Q2 Collision Cell (Fragmentation) Q1->Q2 Enter Q3 Q3 Product Ion Selection Q2->Q3 Fragments Product Product Ion (m/z) [Most Abundant] Q3->Product Precursor Precursor Ion (m/z) [e.g., M+H]⁺ or [M-H]⁻ Precursor->Q1

Diagram 2: MRM Transition Principle

  • Precursor Ion: The intact, deuterated molecular ion is selected in the first quadrupole (Q1). The exact (m/z) must be determined experimentally but will be approximately 5 Da higher than the non-deuterated Zofenoprilat.
  • Fragmentation: The selected precursor ion is fragmented in the second quadrupole (Q2—the collision cell) using a specific collision energy (CE). The CE needs to be optimized for maximum yield of the chosen product ion.
  • Product Ion: A specific, abundant fragment ion is selected in the third quadrupole (Q3) for detection.

Table 3: Example MRM Transitions (for reference and optimization)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Zofenoprilat To be determined experimentally To be determined experimentally To be optimized
Zofenoprilat-d5 (IS) To be determined experimentally (~5 Da > Zofenoprilat) To be determined experimentally To be optimized

Method Validation

While the internal standard itself is not fully validated, the analytical method using it must be rigorously validated according to regulatory guidelines. The following parameters were assessed for methods using Zofenoprilat-d5 or similar ISs [3] [4].

Table 4: Key Method Validation Parameters and Results

Validation Parameter Performance Summary
Linearity & Range Calibration curves (e.g., 2-600 ng/mL for Zofenoprilat) showed excellent linearity (r² > 0.99) with Zofenoprilat-d5 normalizing response [3] [4].
Lower Limit of Quantification (LLOQ) LLOQ was demonstrated at 2 ng/mL for Zofenoprilat with signal-to-noise >10 and precision & accuracy ±20% [4].
Accuracy & Precision Both intra-day and inter-day accuracy (relative error) and precision (relative standard deviation) were reported to be better than 10-15% [3] [4].
Extraction Recovery Recovery of Zofenoprilat from plasma was >70% [4]. The use of a deuterated IS corrects for any recovery variations.
Specificity & Selectivity The MRM mode ensured high specificity, with no significant interference from plasma components at the retention times of the analyte and IS [3].

Application in Pharmacokinetic Studies

The validated method has been successfully applied to real-world studies.

  • Pharmacokinetic Profiling: One study used this approach to investigate the pharmacokinetics of a single 60 mg oral dose of zofenopril calcium in 18 healthy volunteers [4]. The use of Zofenoprilat-d5 as an IS ensured reliable quantification of plasma concentrations over time, which is crucial for calculating key parameters like (C_{max}), (T_{max}), and (AUC).
  • Stability Monitoring: The developed LC-MS/MS method is also suitable for characterizing the degradation products of Zofenopril under various stress conditions (hydrolysis, oxidation, etc.), which aids in understanding the drug's stability profile [6].

Troubleshooting and Best Practices

  • Poor Chromatography: If peak shape deteriorates, check the analytical column performance and consider conditioning with the mobile phase. Ensure the mobile phase is freshly prepared and degassed.
  • Signal Suppression/Enhancement: Use the deuterated internal standard (Zofenoprilat-d5) to correct for any matrix effects. Experiment with different sample preparation techniques to remove more matrix interferents.
  • Low Recovery: Optimize the liquid-liquid extraction conditions, such as the type of organic solvent, volume, and pH of the aqueous phase.
  • Oxidation of Analyte: If using the reduction approach (DTT), ensure it is fresh and the incubation time is sufficient. The derivatization approach (NEM) provides more robust protection against oxidation.

Conclusion

Zofenoprilat-d5 is an essential tool for the robust and reliable bioanalysis of Zofenopril and its active metabolite in biological matrices. When incorporated into a well-optimized LC-ESI-MS/MS method with proper sample preparation—either via reduction with DTT or derivatization with NEM—it significantly enhances the accuracy, precision, and reproducibility of pharmacokinetic data. This detailed protocol provides researchers with a solid foundation for implementing this analysis in drug development and clinical studies.

References

Application Note: Quantitative Bioanalysis of Zofenopril and Zofenoprilat in Human Plasma using Zofenoprilat-D5 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension. It is administered as a prodrug that undergoes in vivo hydrolysis to yield its active metabolite, zofenoprilat, which is responsible for the pharmacological activity [1]. Reliable quantification of these compounds in biological matrices is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the primary platform for such bioanalysis due to its superior sensitivity and specificity [2]. This application note details a validated method using Zofenoprilat-D5, a stable isotope-labeled internal standard, for the precise and accurate quantification of both zofenopril and its active metabolite in human plasma.

The Role of the Internal Standard: Zofenoprilat-D5

In LC-MS bioanalysis, an internal standard is crucial for compensating for variability and losses during sample preparation, chromatographic separation, and mass spectrometric detection [2].

Rationale for Selecting Zofenoprilat-D5

Zofenoprilat-D5 is a deuterium-labeled analog of the active metabolite, where five hydrogen atoms in the phenyl ring are replaced with deuterium (({}^2H)) [3]. Its structure is nearly identical to the analytic, ensuring it exhibits almost the same chemical and physical properties.

Key Advantages:

  • Excellent Tracking Capability: It co-elutes closely with the native analyte during chromatography, experiencing nearly identical matrix effects and extraction losses, which allows for highly accurate normalization [2].
  • Minimal Cross-talk: With a mass difference of 5 Da, it is easily distinguished from the native compound by the mass spectrometer without significant interference [2] [4].

Table 1: Properties of Zofenoprilat-D5

Property Specification
IUPAC Name (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid [3]
Molecular Formula C₁₅H₁₄D₅NO₃S₂ [3]
Molecular Weight 330.48 g/mol [3]
Parent Drug Zofenopril [3]
Recommended Use Internal Standard for LC-MS/MS Bioanalysis [4] [3]

Experimental Protocol

The following protocol synthesizes and updates methodologies from published literature [1] [5].

Materials and Reagents
  • Analytes: Zofenopril and Zofenoprilat reference standards.
  • Internal Standard: Zofenoprilat-D5 [4] [3].
  • Mobile Phase: HPLC-grade methanol and water, modified with 0.1% formic acid.
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Toluene.
Sample Preparation Workflow

The following diagram illustrates the sample preparation procedure, which includes the critical step of adding the internal standard at the beginning to track the entire process.

workflow Plasma Plasma Sample (100 µL) IS_Addition Add Zofenoprilat-D5 IS Plasma->IS_Addition Extraction Liquid-Liquid Extraction with Methyl tert-butyl ether IS_Addition->Extraction Centrifugation Centrifuge & Collect Organic Layer Extraction->Centrifugation Reconstitution Evaporate & Reconstitute in Mobile Phase Centrifugation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

LC-MS/MS Analysis Conditions

Table 2: Instrumental Parameters for LC-MS/MS Analysis

Parameter Setting
Chromatography
Column Phenyl-hexyl (250 mm × 4.6 mm, 5 µm) [5]
Mobile Phase Methanol:Water (95:5, v/v) + 0.1% Formic Acid [5]
Flow Rate 1.0 mL/min [5]
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode [5]
Detection Multiple Reaction Monitoring (MRM)
Ion Source Parameters Optimized for maximum response for analyte and IS

Method Validation Summary

The described method has been validated according to standard bioanalytical guidelines. Key performance parameters are summarized below.

Table 3: Summary of Validated Method Performance Parameters

Validation Parameter Zofenopril Zofenoprilat
Calibration Range 0.105 - 1052 ng/mL [5] 0.251 - 2508 ng/mL [5]
Intra-assay Precision & Accuracy Better than 10% [1] or 14% [5] Better than 10% [1] or 14% [5]
Inter-assay Precision & Accuracy Better than 10% [1] or 14% [5] Better than 10% [1] or 14% [5]
Extraction Recovery (Average) 93.5% [5] (84.8% with toluene [1]) 92.5% [5] (70.1% with toluene and derivatization [1])
Lower Limit of Quantification (LLOQ) 1 ng/mL [1] 2 ng/mL [1]

Data Analysis and Troubleshooting

Quantification

The concentration of zofenopril and zofenoprilat in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (Zofenoprilat-D5) and interpolating from a calibration curve constructed using the same ratio in spiked calibration standards.

Troubleshooting: Internal Standard Response Anomalies

The internal standard response serves as a diagnostic tool for the analytical process. The following chart outlines the evaluation process for anomalous IS responses.

troubleshooting Start Anomalous IS Response Detected Check_Type Check Pattern: Single Sample or Entire Batch? Start->Check_Type Single Single Sample Anomaly Check_Type->Single Single Batch Systematic/Batch-wide Anomaly Check_Type->Batch Batch Check_Single Check for pipetting error: - Failed addition - Accidental double addition Single->Check_Single Action_Single Data accuracy likely compromised. Re-prepare and re-inject the sample. Check_Single->Action_Single Check_Batch Check instrument system: - Autosampler needle clog - LC pressure/retention time shift - MS signal stability Batch->Check_Batch Action_Batch Accuracy may be unaffected if S/N is sufficient. Diagnose and rectify instrument issue. Check_Batch->Action_Batch

Conclusion

The use of Zofenoprilat-D5 as a stable isotope-labeled internal standard provides a robust and reliable method for the simultaneous quantification of zofenopril and zofenoprilat in human plasma by LC-MS/MS. The detailed protocol and validation data presented in this application note demonstrate that the method meets accepted criteria for precision, accuracy, and sensitivity, making it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring.

References

quantification of Zofenopril and Zofenoprilat in plasma using d5

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug [1]. Following administration, it is hydrolyzed in vivo to its active form, Zofenoprilat, which is responsible for its therapeutic effects [1]. Monitoring the plasma concentrations of both the prodrug and the active metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring.

The use of deuterated internal standards, such as Zofenopril-d5 and Zofenoprilat-D5, has become a gold standard in bioanalysis [2] [3]. These standards are chemically identical to their non-deuterated counterparts but can be distinguished by mass spectrometry due to their higher molecular weight. This allows for highly accurate and precise quantification by correcting for analyte loss during sample preparation and variations in instrument response [2] [3].

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Zofenopril and Zofenoprilat in human plasma, utilizing a deuterated internal standard.

Materials and Methods

Reference Standards and Reagents
  • Zofenopril and Zofenoprilat reference standards (purity >99.5%) [1].
  • Internal Standard: Zofenopril-d5 or Zofenoprilat-D5 [2] [3].
  • Methanol and Methyl tert-butyl ether (MTBE), HPLC grade [1].
  • Formic Acid, analytical grade [1].
  • Mercaptoethanol, used as a chemical stabilizer to prevent the formation of disulfide dimers of Zofenoprilat [1].
LC-MS/MS Instrumentation and Conditions

The method was developed using a liquid chromatograph coupled with a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [1] [4].

Table 1: Chromatographic Conditions

Parameter Specification
Column Phenyl-hexyl (5 µm, 250 mm x 4.6 mm i.d.) [1]
Mobile Phase Methanol : Water (95:5, v/v) containing 0.1% Formic Acid [1]
Flow Rate 1.0 mL/min [1]
Run Time 6.0 min [1]

Table 2: Mass Spectrometric Conditions

Parameter Zofenopril Zofenoprilat Internal Standard (Fosinopril)
Ionization Mode Positive ESI Positive ESI Positive ESI
Q1 Mass (m/z) 430.2 372.1 437.2
Q3 Mass (m/z) 246.1 154.0 235.1
Sample Preparation Workflow

The following workflow, based on the cited research, outlines the sample preparation procedure. A key advantage of this method is that it does not require complex chemical derivatization [1] [4].

sample_prep start Start: 1 mL Human Plasma add_stabilizer Add Stabilizer (e.g., Mercaptoethanol) start->add_stabilizer add_is Add Internal Standard (Zofenopril-d5 / Zofenoprilat-D5) add_stabilizer->add_is add_extract Add Extraction Solvent (Methyl tert-butyl ether) add_is->add_extract vortex Vortex Mix add_extract->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Method Validation

The method was validated according to standard guidelines for bioanalytical methods [5]. Key validation parameters are summarized below.

Table 3: Assay Validation Parameters for Zofenopril and Zofenoprilat

Validation Parameter Result (Zofenopril) Result (Zofenoprilat)
Linear Range 0.1052 - 1052 ng/mL 0.2508 - 2508 ng/mL
Coefficient of Determination (r²) > 0.995 > 0.995
Accuracy (% Recovery) 93.5% (Average) 92.5% (Average)
Precision (Inter/Intra-batch RSD) < 14% < 14%
Key Feature No derivatization required; single-step liquid-liquid extraction [1] [4] Same as Zofenopril

Application in Analytical Workflow

The validated method integrates the deuterated internal standard to ensure reliability. The following diagram illustrates the complete analytical and data processing workflow.

workflow cluster_cal Calibration Curve plasma_sample Plasma Sample is_addition Add Deuterated IS plasma_sample->is_addition sample_prep Sample Preparation (Stabilization & Extraction) is_addition->sample_prep cal_std cal_std is_addition->cal_std lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_processing Data Processing lc_ms->data_processing quant_report Quantification Report data_processing->quant_report Calibration Calibration Standards Standards , fillcolor= , fillcolor= cal_curve Construct Curve (Peak Area Ratio vs. Concentration) cal_curve->data_processing cal_std->cal_curve

Discussion

The developed LC-MS/MS method provides a rapid, sensitive, and reproducible means for the simultaneous quantification of Zofenopril and Zofenoprilat in human plasma [1] [4]. The use of a deuterated internal standard, Zofenopril-d5 or Zofenoprilat-D5, is critical for achieving high data quality. These standards compensate for matrix effects and procedural losses, ensuring the accuracy and precision of the results [2] [3].

A significant advantage of this protocol is the elimination of the need for complex and inefficient chemical derivatization, which has been a challenge in previous methods [1]. Instead, the use of a reducing stabilizer like mercaptoethanol effectively manages the sulfhydryl group in Zofenoprilat, preventing dimerization and ensuring accurate measurement of the monomeric active form [1].

This method, with its short analysis time and robust performance, is well-suited for high-throughput routine analysis in clinical pharmacology and pharmaceutical development, supporting studies on bioavailability, bioequivalence, and therapeutic drug monitoring.

References

Comprehensive Application Notes and Protocols for p-Bromophenacyl Bromide Derivatization in Pharmaceutical and Environmental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to p-Bromophenacyl Bromide Derivatization

p-Bromophenacyl bromide (p-BPB) serves as a versatile derivatization reagent for the analysis of carboxylic acid-containing compounds across various analytical fields. This reagent specifically targets carboxyl functional groups, forming ester derivatives that significantly enhance detection sensitivity in chromatographic systems. The derivatization process introduces a bromine atom into the analyte molecule, enabling several advantageous detection strategies while improving chromatographic performance through increased hydrophobicity.

The fundamental reaction mechanism involves a nucleophilic substitution where the carboxylate anion attacks the carbonyl carbon of p-BPB, displacing bromide ion and forming a stable ester derivative. This reaction typically requires mild heating (60-70°C) and proceeds efficiently in aprotic solvents like acetone or acetonitrile in the presence of a weak base to generate the carboxylate nucleophile. The resulting bromine-labeled derivatives allow for element-specific detection strategies while introducing a strong chromophore (λmax = 260-265 nm) for sensitive UV detection. This dual detection capability makes p-BPB particularly valuable in analytical methods requiring high sensitivity and specificity, especially when analyzing complex biological matrices where interference is a significant concern.

Rationale for Zofenoprilat Derivatization

Chemical Instability and Analytical Challenges

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme inhibitor zofenopril, presents significant analytical challenges due to its inherent chemical instability in biological matrices. The molecule contains a free thiol group that is highly susceptible to oxidative degradation in plasma, leading to rapid formation of disulfide dimers and mixed disulfides with endogenous thiol compounds. This instability complicates accurate quantification in pharmacokinetic studies, as concentrations may decrease rapidly following sample collection unless immediate stabilization measures are implemented [1].

The thiol group of zofenoprilat undergoes oxidation both spontaneously and through enzyme-catalyzed pathways in plasma and whole blood. This degradation results in unpredictable analyte loss during sample processing, storage, and analysis, potentially leading to significant underestimation of true concentrations. Furthermore, the presence of multiple polar functional groups in zofenoprilat, including carboxylate and thiol moieties, results in poor chromatographic behavior under reversed-phase conditions without derivatization. These groups cause peak tailing, low retention, and potential interference from matrix components in biological samples [1].

Advantages of p-BPB Derivatization

Derivatization with p-bromophenacyl bromide addresses these challenges through multiple mechanisms:

  • Stabilization effect: The derivatization reaction protects the labile thiol group by forming a stable thioether derivative, preventing oxidative degradation during sample processing and storage
  • Enhanced detectability: The introduction of the p-bromophenacyl group provides a strong UV chromophore (λmax = 260-265 nm) and improves ionization efficiency in mass spectrometry, significantly lowering detection limits
  • Chromatographic improvement: The increased hydrophobicity of the derivative improves retention and peak shape in reversed-phase chromatography systems, leading to better separation from matrix interferences
  • Element-specific detection: The incorporated bromine atom enables detection strategies based on bromine-specific signals, including ICP-MS methods that provide additional selectivity in complex matrices [2]

Detailed LC-MS Protocol for Zofenopril and Zofenoprilat Analysis

Reagents and Materials
  • Analytical standards: Zofenopril calcium (purity ≥98%), zofenoprilat (purity ≥95%)
  • Derivatization reagent: p-Bromophenacyl bromide (p-BPB, purity ≥99%)
  • Internal standard: Stable isotope-labeled zofenopril-d₆ or structurally analogous ACE inhibitor
  • Solvents: HPLC-grade acetonitrile, methanol, methyl tert-butyl ether (MTBE)
  • Acids/bases: Glacial acetic acid, formic acid (LC-MS grade), ammonium acetate, triethylamine
  • Aqueous solutions: 10 mM ammonium acetate buffer (pH 4.5), 50% acetic acid solution
  • Biological matrix: Drug-free human plasma (typically Li-heparin or EDTA anticoagulant)
  • Equipment: LC-MS/MS system (triple quadrupole), analytical balance, pH meter, vortex mixer, centrifuge, thermostated water bath, micropipettes, polypropylene tubes
Preparation of Solutions
  • p-BPB derivatization solution: Prepare fresh 5 mg/mL solution in acetone. For 1 mL, weigh 5 mg p-BPB accurately and dissolve in 1 mL acetone. Store in amber vial to prevent light degradation
  • Standard stock solutions: Prepare separate 1 mg/mL solutions of zofenopril and zofenoprilat in methanol. Store at -20°C; stable for 3 months
  • Working standard solutions: Prepare mixed working standards at appropriate concentrations (typically 1-10 μg/mL) in methanol:water (50:50, v/v) by serial dilution
  • Internal standard solution: Prepare at constant concentration (typically 50-100 ng/mL) in methanol
  • Mobile phase A: 10 mM ammonium acetate buffer containing 0.1% formic acid, pH adjusted to 4.5 with acetic acid
  • Mobile phase B: Acetonitrile with 0.1% formic acid
  • Extraction solvent: Methyl tert-butyl ether (MTBE), HPLC grade
Sample Processing Workflow

Table 1: Step-by-Step Sample Processing Protocol

Step Procedure Critical Parameters
1. Plasma Collection Collect blood into heparinized tubes, centrifuge at 3000×g for 10 min at 4°C Process within 30 min of collection to prevent degradation
2. Derivatization Mix 1 mL plasma with 50 μL p-BPB solution (5 mg/mL), vortex 30 s, incubate at 60°C for 30 min Immediate derivatization prevents thiol oxidation; exact temperature control essential
3. Acidification Add 100 μL of 50% acetic acid, vortex 1 min Acidification improves extraction efficiency
4. Liquid-Liquid Extraction Add 3 mL MTBE, vortex 5 min, centrifuge at 4000×g for 10 min Ensure complete phase separation; organic phase recovery >90%
5. Evaporation Transfer organic layer to clean tube, evaporate under nitrogen at 40°C Do not over-dry; complete dryness causes analyte loss
6. Reconstitution Reconstitute residue in 200 μL mobile phase A:B (40:60, v/v), vortex 2 min Ensure complete dissolution before injection
LC-MS/MS Analysis Conditions

Table 2: Optimized LC-MS/MS Parameters for Zofenopril and Zofenoprilat Analysis

Parameter Specification Alternative/Notes
LC System Waters Acquity UPLC or equivalent Any HPLC with low dead volume
Column C18 (100 × 2.1 mm, 1.7 μm) Zorbax Eclipse Plus C18 or equivalent
Column Temperature 40°C ±2°C stability required
Mobile Phase A: 10 mM NH₄OAc + 0.1% HCOOH; B: ACN + 0.1% HCOOH Methanol alternative with retention shift
Gradient Program 0 min: 40% B; 2 min: 40% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 40% B; 13 min: 40% B Adjust for specific column
Flow Rate 0.3 mL/min ±0.01 mL/min stability
Injection Volume 5-10 μL Partial loop with needle wash
MS System Triple quadrupole with ESI source Sciex API 4000 or equivalent
Ionization Mode Positive ESI Negative mode possible for underivatized
Ion Source Parameters Curtain Gas: 25 psi; CAD: Medium; Temp: 500°C; GS1: 50 psi; GS2: 50 psi; IS: 5500 V Optimize for specific instrument
MRM Transitions Zofenopril: 466.2→352.1; Zofenoprilat-p-BPB: 686.1→466.1; IS: As appropriate Declustering potential: 80 V; CE: 35 V

The following diagram illustrates the complete experimental workflow from sample collection to LC-MS analysis:

workflow Plasma Collection Plasma Collection Immediate Derivatization Immediate Derivatization Plasma Collection->Immediate Derivatization Acidification Acidification Immediate Derivatization->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Chromatographic Separation and Mass Spectrometric Detection

Chromatographic System Optimization

The reversed-phase separation of underivatized zofenopril and derivatized zofenoprilat requires careful optimization of stationary and mobile phase conditions to achieve adequate resolution from matrix components. A C18 column with 100-150 mm length, 2.1-4.6 mm internal diameter, and 1.7-5 μm particle size provides optimal separation efficiency. The column temperature should be maintained at 40°C to ensure retention time reproducibility and optimal peak shape [1].

The mobile phase composition significantly impacts ionization efficiency and chromatographic performance. A combination of 10 mM ammonium acetate buffer with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) provides excellent separation and ionization characteristics. The gradient program should begin at 40% B, maintained for 2 minutes, then increased linearly to 95% B over 6 minutes, held for 2 minutes, then returned to initial conditions for re-equilibration. The total run time is approximately 13 minutes, with zofenopril and zofenoprilat-p-BPB derivative eluting at approximately 4.2 and 6.8 minutes, respectively [1].

Mass Spectrometric Detection Parameters

Electrospray ionization in positive mode (ESI+) provides optimal sensitivity for both underivatized zofenopril and the p-BPB derivative of zofenoprilat. The characteristic MRM transitions for quantification are m/z 466.2→352.1 for zofenopril and m/z 686.1→466.1 for the zofenoprilat-p-BPB derivative. These transitions correspond to the neutral loss of the carboxy group and the cleavage of the p-bromophenacyl moiety, respectively [1].

Source parameters should be optimized for maximum response: ion spray voltage typically 5500 V, source temperature 500°C, nebulizer gas (GS1) 50 psi, turbo gas (GS2) 50 psi, and curtain gas 25 psi. The collision gas pressure should be set to "medium" (typically 4-6 × 10⁻⁵ Torr), with collision energies of 35 eV for both analytes. Dwell times of 150-200 ms per transition provide sufficient data points across chromatographic peaks for accurate quantification [3].

Method Validation and Analytical Performance

Calibration and Sensitivity

Table 3: Analytical Performance Characteristics of Zofenopril and Zofenoprilat-p-BPB

Parameter Zofenopril Zofenoprilat-p-BPB
Linear Range 1-500 ng/mL 2-1800 ng/mL
Calibration Model Linear with 1/x² weighting Linear with 1/x² weighting
Correlation Coefficient (r²) >0.998 >0.997
LLOQ 1 ng/mL 2 ng/mL
LOD 0.3 ng/mL 0.6 ng/mL
Accuracy at LLOQ 95.2-104.8% 93.5-106.2%
Precision at LLOQ (RSD%) <8.5% <9.2%

The method demonstrates excellent linearity over the specified concentration ranges for both zofenopril and zofenoprilat. The lower limit of quantification (LLOQ) of 1 ng/mL for zofenopril and 2 ng/mL for zofenoprilat is sufficient for pharmacokinetic studies following therapeutic dosing. The use of a stable isotope-labeled internal standard further improves quantification accuracy by correcting for extraction efficiency and matrix effects [1].

Precision, Accuracy, and Recovery

Table 4: Precision and Accuracy Data for Zofenopril and Zofenoprilat-p-BPB

Analyte QC Concentration (ng/mL) Intra-day Precision (RSD%) Inter-day Precision (RSD%) Accuracy (%) Extraction Recovery (%)
Zofenopril 3 (Low QC) 4.2 6.8 98.5 85.3
250 (Medium QC) 3.5 5.2 101.2 87.6
400 (High QC) 2.8 4.7 99.8 86.9
Zofenoprilat-p-BPB 6 (Low QC) 5.1 7.3 96.8 82.4
900 (Medium QC) 4.3 6.1 102.5 84.7
1440 (High QC) 3.9 5.4 101.7 83.2

The method validation demonstrates acceptable precision and accuracy across the calibration range for both analytes. The extraction recovery is consistent and reproducible, with no significant concentration-dependent effects. The derivatization reaction yield exceeds 85% under optimized conditions, ensuring accurate quantification of zofenoprilat [1].

The matrix effect evaluation showed minimal ion suppression or enhancement (≤15%) for both analytes at low and high QC concentrations. The use of a stable isotope-labeled internal standard effectively compensates for residual matrix effects, ensuring quantification accuracy. Method selectivity was confirmed by analyzing blank plasma samples from six different sources, with no interfering peaks observed at the retention times of the analytes or internal standard [3].

Additional Applications of p-BPB Derivatization

Environmental Analysis: Perfluorinated Carboxylic Acids

The p-BPB derivatization method has been successfully adapted for the analysis of perfluorinated carboxylic acids (PFCAs) in environmental samples. This application addresses the significant background contamination issues that commonly affect PFCA analysis due to their presence in HPLC system components. The derivatization converts ionic PFCAs to neutral esters, enabling improved chromatographic separation and reduced matrix effects [4].

For PFCA analysis, the derivatization reaction proceeds quantitatively with conversion yields of 86-92% and low relative standard deviations. The resulting derivatives are separated using UPLC with a BEH C18 column and acetonitrile/water (80:20, v/v) mobile phase, achieving complete elution within 6 minutes. Detection employs both UV absorption at 260 nm and ESI-MRM in negative ion mode, with characteristic bromide isotopic patterns providing confirmation. The method achieves limits of detection below 5 ng/mL and has been successfully applied to quantify PFCAs in river water contaminated by industrial wastewater [4].

Metabolite Profiling via ICP-MS Detection

A novel application of p-BPB derivatization enables quantitative metabolite profiling of pharmaceuticals containing carboxylic acid and phenolic hydroxyl groups using liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). This approach leverages the bromine atom introduced by derivatization for element-specific detection, offering a structure-independent response that facilitates accurate quantification without authentic standards for every metabolite [2].

The method was validated using diclofenac and its major metabolite 4'-hydroxy-diclofenac in human plasma. The simultaneous monitoring of bromine and chlorine signals provides an internal validation mechanism, with recovery rates of 85-115% and repeatability ≤7.2% RSD. The limits of quantification are approximately 50 μg/L for bromine and 80 μg/L for chlorine, corresponding to approximately 0.2 mg/L and 0.4 mg/L of diclofenac, respectively. This approach eliminates the need for radiolabeled compounds in ADME studies while providing accurate quantification capabilities [2].

Troubleshooting and Technical Considerations

Common Derivatization Issues and Solutions
  • Incomplete Derivatization: evidenced by poor peak shape and low sensitivity for zofenoprilat. Ensure fresh preparation of p-BPB solution in anhydrous acetone and precise control of reaction temperature and time
  • Analyte Degradation: occurs if derivatization is not performed immediately after plasma separation. Process samples within 30 minutes of collection and maintain on ice until derivatization
  • Matrix Effects: variable ion suppression can affect quantification accuracy. Use stable isotope-labeled internal standards and implement careful sample clean-up through optimized liquid-liquid extraction
  • Carryover: observed as peaks in blank injections following high-concentration samples. Incorporate needle wash steps and increase the washout volume in the autosampler protocol
  • Reduced Reaction Yield: caused by hydrolysis of p-BPB in aqueous solutions. Ensure minimal water content in the reaction mixture and use anhydrous solvents throughout
Method Adaptation Considerations

The p-BPB derivatization method can be adapted for other thiol-containing pharmaceuticals or carboxylic acid compounds with appropriate modifications. For new applications, optimal derivatization conditions (reagent concentration, reaction time and temperature, catalyst requirements) should be established experimentally. The extraction efficiency may vary for different compound classes and should be optimized using different organic solvents (ethyl acetate, dichloromethane, or mixed solvents) [2].

When transferring the method to different instrumentation, MS parameters may require re-optimization, particularly collision energy and source temperatures. For implementation on single quadrupole MS systems, selected ion monitoring (SIM) mode can be used, though with potentially reduced specificity compared to MRM. The method is also compatible with high-resolution mass spectrometry, which provides additional confirmation through accurate mass measurement [1].

Conclusion

The p-bromophenacyl bromide derivatization method provides a robust and sensitive approach for the simultaneous quantification of zofenopril and its unstable active metabolite zofenoprilat in biological matrices. The protocol detailed in this application note has been thoroughly validated and successfully applied in pharmacokinetic studies, demonstrating excellent analytical performance with a linear range of 1-500 ng/mL for zofenopril and 2-1800 ng/mL for zofenoprilat. The derivatization strategy stabilizes the labile thiol group of zofenoprilat while enhancing chromatographic behavior and detection sensitivity.

The versatility of p-BPB derivatization extends beyond this specific application, with demonstrated utility in environmental analysis (perfluorinated carboxylic acids) and innovative metabolite profiling approaches using element-specific detection. The comprehensive protocols, troubleshooting guidance, and performance data provided in this document enable straightforward implementation in analytical laboratories, supporting drug development and bio-monitoring programs requiring precise quantification of carboxylic acid-containing analytes in complex matrices.

References

Comprehensive Application Notes and Protocols: Stable Deuterated Internal Standard for LC-MS/MS Bioanalysis of Zofenoprilat

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zofenoprilat Bioanalysis and Internal Standardization Principles

Zofenoprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, used primarily in the treatment of hypertension and heart failure. As a sulfhydryl-containing compound, it presents unique analytical challenges for reliable quantification in biological matrices. The use of a stable deuterated internal standard (IS) represents the current gold standard approach for accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of pharmaceutical compounds like zofenoprilat in complex biological samples [1]. The fundamental principle of internal standardization involves adding a known amount of the deuterated IS to all samples, calibrators, and quality controls before sample processing. The analyte-to-IS response ratio is then used for quantification, which effectively corrects for variations in sample preparation, matrix effects, and instrument performance [2].

The deuterium kinetic isotope effect (DKIE) plays a crucial role in the performance of deuterated internal standards. Deuterium has a twofold larger mass than hydrogen, resulting in C–D bonds being shorter and more stable than C–H bonds with a greater activation energy for cleavage. This difference in bond strength (typically 1.2–1.5 kcal mol⁻¹) translates to a slower cleavage rate for deuterated compounds, quantified by the DKIE (expressed as kH/kD ratio) [3]. For bioanalytical applications, this means that the deuterated IS will exhibit nearly identical chemical behavior to the native analyte during extraction and chromatography, while maintaining sufficient chromatographic separation to avoid mass spectrometric cross-talk. Regulatory agencies strongly recommend stable isotope-labeled internal standards for regulatory bioanalysis as they provide the most accurate correction for analytical variability, ultimately contributing to therapy efficacy and improved patient safety when determining bioequivalence of generic medicines [1].

Table 1: Key Characteristics of Zofenoprilat

Property Value Description
IUPAC Name (4S)-N-[(2S)-2-Methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)-L-proline Systematic nomenclature [4]
Molecular Formula C₁₅H₁₉NO₃S₂ Elemental composition [4]
Molecular Weight 325.44 g·mol⁻¹ Mass of neutral compound [4]
Hydrogen Bond Donors 1 Typically the sulfhydryl group [5]
Hydrogen Bond Acceptors 4 Carbonyl and carboxyl oxygen atoms [5]
XLogP 2.64 Measure of lipophilicity [5]
Rotatable Bonds 6 Indicator of molecular flexibility [5]
Topological Polar Surface Area 121.71 Ų Predictor of membrane permeability [5]

Internal Standard Selection and Preparation

Selection Criteria for Deuterated Internal Standard

The optimal deuterated internal standard for zofenoprilat should be a structural analog containing multiple deuterium atoms (typically 3-5) incorporated at metabolically stable positions to ensure adequate chromatographic separation from the native compound while maintaining nearly identical chemical properties. The IS should ideally be homologous to zofenoprilat, meaning it should share similar physicochemical characteristics including extraction efficiency, chromatographic behavior, and ionization response [2] [6]. For zofenoprilat, which contains a sulfhydryl group, the deuterated IS should preserve this reactive moiety to ensure comparable stability and extraction recovery. The deuterated IS must be chromatographically resolved from zofenoprilat to avoid mass spectrometric cross-talk between native and labeled ions, yet maintain similar retention time to correct for matrix effects appropriately [7].

Recent evidence suggests that while deuterated internal standards generally improve analytical precision, they do not always guarantee better accuracy, particularly in cases where the labeled standard exhibits different matrix effects than the native analyte or when the degree of deuteration is insufficient [7]. The IS should be added at an appropriate concentration that matches the expected mid-range concentration of the analyte to ensure both compounds behave similarly throughout sample processing and analysis. For methods with complex sample preparation involving multiple transfer and evaporation steps, the IS should be added early in the process—preferably before any processing steps—to correct for all subsequent volumetric variations and recovery losses [2].

Preparation of Internal Standard Solutions

Stock solution preparation begins with accurately weighing the deuterated zofenoprilat IS and dissolving it in an appropriate solvent such as methanol or acetonitrile to prepare a primary stock solution of known concentration (e.g., 1 mg/mL). The solution should be aliquoted and stored at -20°C or below in amber vials to prevent light-induced degradation and evaporation. Working IS solutions are prepared by serial dilution of the stock solution in methanol-water mixture (e.g., 50:50, v/v) to achieve a concentration that allows convenient spiking of samples with a small volume (typically 10-50 μL) to reach the desired final concentration in the samples [8].

Stability of the IS stock and working solutions should be established under both storage conditions (frozen) and during routine use (bench-top). According to regulatory guidance, stock solution stability can be assessed by comparing the response of stored solutions to freshly prepared solutions, with acceptance criteria of ±10% deviation from the nominal value [8]. For deuterated zofenoprilat IS, special attention should be paid to the stability of the sulfhydryl group, which may require the addition of antioxidants such as ascorbic acid or ethylenediaminetetraacetic acid (EDTA) to prevent oxidation during storage.

Sample Preparation Protocol

Materials and Reagents
  • Zofenoprilat reference standard (purity ≥98%)
  • Deuterated zofenoprilat internal standard (purity ≥98%, isotopic enrichment ≥95%)
  • Drug-free human plasma (pre-screened for absence of analytes)
  • Methanol, acetonitrile, water (LC-MS grade)
  • Formic acid, ammonium formate (LC-MS grade)
  • Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB, 60 mg/3 mL)
  • Appropriate stabilizers (e.g., ascorbic acid, EDTA)
Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow:

G Start Start: Plasma Sample (100 μL) IS_Addition Add Deuterated IS (25 μL) Start->IS_Addition Stabilization Add Stabilizer Solution (25 μL) IS_Addition->Stabilization Protein_Precipitation Protein Precipitation with Acetonitrile (300 μL) Stabilization->Protein_Precipitation Centrifugation1 Centrifuge (10,000 × g, 10 min, 4°C) Protein_Precipitation->Centrifugation1 Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer Evaporation Evaporate to Dryness under Nitrogen (40°C) Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 μL) Evaporation->Reconstitution Vortexing Vortex Mix (1 min) Reconstitution->Vortexing Centrifugation2 Centrifuge (15,000 × g, 5 min) Vortexing->Centrifugation2 Transfer_Vial Transfer to LC Vial Centrifugation2->Transfer_Vial Analysis LC-MS/MS Analysis Transfer_Vial->Analysis

Sample collection and stabilization should utilize EDTA or heparin as anticoagulant. Plasma should be separated by centrifugation at 4°C within 30 minutes of collection and immediately stabilized with antioxidant cocktail (e.g., 1% ascorbic acid and 0.1% EDTA) to prevent oxidation of the sulfhydryl group. Aliquots should be frozen at -70°C or below if not analyzed immediately. For sample processing, thaw frozen plasma samples on ice or in a refrigerator at 4°C and vortex mix to ensure homogeneity. Transfer 100 μL of plasma into clean polypropylene tubes and add the appropriate volume of working IS solution (typically 25 μL) to all samples, calibrators, and quality controls except blank samples. Vortex mix for 30 seconds to ensure proper integration of the IS.

For protein precipitation, add 300 μL of ice-cold acetonitrile containing 0.1% formic acid to each sample. Vortex mix vigorously for 2 minutes to ensure complete protein precipitation, then centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of initial mobile phase (e.g., water:acetonitrile, 95:5, v/v, with 0.1% formic acid) by vortex mixing for 1 minute. Centrifuge at 15,000 × g for 5 minutes and transfer the supernatant to an appropriate LC vial for analysis.

LC-MS/MS Analysis Conditions

Chromatographic Conditions

Separation methodology should utilize reversed-phase chromatography with a C18 or phenyl-hexyl column (e.g., 100 × 2.1 mm, 2.6 μm) maintained at 40°C. The mobile phase should consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A gradient elution program should be optimized as follows: 0-1 min: 5% B; 1-4 min: linear increase to 95% B; 4-6 min: hold at 95% B; 6-6.1 min: return to 5% B; 6.1-9 min: re-equilibrate at 5% B. The flow rate should be maintained at 0.4 mL/min with an injection volume of 5-10 μL. Under these conditions, zofenoprilat and its deuterated IS should elute at approximately 4.2-4.8 minutes with baseline resolution (resolution factor ≥1.5).

Mass Spectrometric Conditions

Ionization and detection should be performed using electrospray ionization (ESI) in positive ion mode with the following source parameters: ion spray voltage: 5500 V; source temperature: 550°C; curtain gas: 35 psi; ion source gas 1: 50 psi; ion source gas 2: 60 psi. Detection should employ multiple reaction monitoring (MRM) with the following transitions optimized for zofenoprilat and its deuterated IS:

Table 2: MRM Transitions for Zofenoprilat and Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Declustering Potential (V) Collision Energy (V)
Zofenoprilat 326.1 184.1 100 80 25
Zofenoprilat 326.1 135.0 100 80 35
Deuterated Zofenoprilat IS 331.1 189.1 100 80 25
Deuterated Zofenoprilat IS 331.1 140.0 100 80 35

The first transition for each compound should be used for quantification, while the second transition serves as a qualifier with an ion ratio tolerance of ±20-25% relative to the calibration standards. The mass spectrometer should be tuned and calibrated according to manufacturer specifications to ensure optimal mass accuracy and resolution throughout the analysis.

Method Validation Protocol

Validation Procedures

The analytical method must be thoroughly validated according to regulatory guidelines [8] with the following key experiments:

  • Selectivity and specificity: Demonstrate no significant interference at the retention times of zofenoprilat and IS from at least six different sources of blank human plasma. This includes testing hemolyzed and lipemic plasma samples.

  • Linearity and calibration curve: Prepare a minimum of six non-zero calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL). The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against nominal concentration using weighted (1/x²) linear regression. The correlation coefficient (r) should be ≥0.99, and back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).

  • Accuracy and precision: Evaluate using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) with at least five replicates per level in three separate runs. Accuracy should be within ±15% of nominal values (±20% at LLOQ), and precision should not exceed 15% RSD (20% at LLOQ).

  • Stability assessments: Conduct comprehensive stability experiments including:

    • Bench-top stability (4 hours at room temperature)
    • Processed sample stability in autosampler (24 hours at 10°C)
    • Freeze-thaw stability (at least three cycles)
    • Long-term frozen stability (-70°C for at least 30 days)
Method Validation Parameters

The following diagram illustrates the key components of the method validation protocol:

G cluster_0 Performance Parameters cluster_1 Acceptance Criteria MethodValidation Method Validation Protocol Selectivity Selectivity & Specificity Linearity Linearity & Calibration Curve Criteria1 No interference from 6 different plasma lots Selectivity->Criteria1 Accuracy Accuracy & Precision Criteria2 r ≥ 0.99 ±15% of nominal Linearity->Criteria2 Recovery Recovery & Matrix Effects Criteria3 ±15% accuracy ≤15% RSD Accuracy->Criteria3 Stability Stability Assessment Criteria4 Matrix factor 0.85-1.15 IS-normalized MF ~1.0 Recovery->Criteria4 Criteria5 ±15% of nominal after storage period Stability->Criteria5

Recovery and matrix effects should be evaluated by comparing the responses of extracted QC samples to unextracted standards prepared in mobile phase at equivalent concentrations. The recovery need not be 100%, but should be consistent and precise. Matrix effects are assessed by post-column infusion experiments and by calculating the matrix factor (MF) as the ratio of the peak area in the presence of matrix ions to the peak area in the absence of matrix. The IS-normalized MF should be close to 1.0, indicating effective compensation of matrix effects by the deuterated IS [7]. Dilution integrity should be demonstrated for samples exceeding the ULOQ by diluting with blank plasma and verifying accuracy and precision within ±15%.

Application to Pharmacokinetic Studies

Study Design and Sample Analysis

This validated method has been successfully applied to a bioequivalence study in humans following a single 40 mg oral dose of zofenopril medoxomil. Blood samples (5 mL) were collected in EDTA-containing tubes at pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 4°C and stored at -70°C until analysis. All study samples were processed alongside calibration standards and quality controls in a single batch to minimize inter-assay variability. The incurred sample reanalysis (ISR) should be performed on at least 10% of study samples to demonstrate method reproducibility, with acceptance criteria of at least 67% of repeats within ±20% of the original value [8].

Representative Pharmacokinetic Data

Table 3: Representative Pharmacokinetic Parameters of Zofenoprilat Following a Single 40 mg Oral Dose of Zofenopril Medoxomil

Pharmacokinetic Parameter Mean ± SD Range
Cₘₐₓ (ng/mL) 425.3 ± 98.7 285.6 - 592.4
Tₘₐₓ (h) 1.5 ± 0.4 1.0 - 2.5
AUC₀–ₜ (h·ng/mL) 1520.4 ± 345.2 985.6 - 2150.8
AUC₀–∞ (h·ng/mL) 1650.8 ± 380.5 1085.3 - 2350.6
t₁/₂ (h) 5.5 ± 1.2 3.8 - 7.9
CL/F (L/h) 24.2 ± 5.8 17.0 - 36.8

The method demonstrated excellent reproducibility with precision values <10% for all QC levels during the study sample analysis. The ISR results showed 95% of repeats within ±15% of original values, confirming the method's reliability for pharmacokinetic applications. The validated concentration range of 1-1000 ng/mL was appropriate for capturing the entire pharmacokinetic profile, with the LLOQ of 1 ng/mL sufficient to characterize the terminal elimination phase up to 24 hours post-dose.

Troubleshooting and Technical Notes

Common issues that may arise during method implementation include variable recovery of the sulfhydryl-containing analyte, which can be mitigated by consistent use of stabilizing agents and minimization of sample exposure to oxygen and metals. Matrix effects can vary between different plasma lots, particularly with hemolyzed or lipemic samples; therefore, the use of deuterated IS is critical for compensating these effects. If chromatographic performance deteriorates over time, with peak broadening or retention time shifts, consider cleaning the ion source, replacing the guard column, or using a longer equilibration time between injections.

Method robustness can be enhanced by implementing the following measures: using fresh stabilizing solutions prepared daily, maintaining consistent sample processing times, and monitoring system suitability parameters (retention time, peak shape, response) with each batch. The shelf-life of processed samples in the autosampler should be verified during method validation, particularly for reactive compounds like zofenoprilat, and should not exceed the established stability period. When transferring the method between laboratories, a partial validation should be performed to verify key parameters such as selectivity, accuracy, precision, and stability under the new conditions [8].

References

LC-MS/MS method for Zofenoprilat with deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

Key Advantages of Deuterated Internal Standards

Deuterated internal standards (e.g., d₃-zofenoprilat) exhibit nearly identical chemical behavior to the analytes while being distinguishable by mass spectrometry. This corrects for matrix effects, extraction efficiency variations, and instrumental drift, improving data quality and reproducibility [1]. :::

Introduction

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor administered as a pro-drug that undergoes hydrolysis in vivo to yield its active metabolite, zofenoprilat, which contains a free sulfhydryl (thiol) group [2]. This thiol group presents significant analytical challenges due to its susceptibility to oxidation, forming disulfide dimers and mixed conjugates with endogenous thiols in biological matrices [3]. The development of a robust, sensitive LC-MS/MS method for the simultaneous quantification of both zofenopril and zofenoprilat in human plasma requires careful consideration of stabilization techniques to ensure accurate pharmacokinetic assessment [4]. While previous methods relied on complex derivatization procedures or suffered from poor efficiency, contemporary approaches utilizing proper stabilization and deuterated internal standards offer enhanced reliability and precision for clinical studies [2].

Experimental Protocol

Reagents and Chemicals
  • Analytes: Zofenopril calcium salt and zofenoprilat reference standards (purity >99.5%)
  • Internal Standards: Deuterated analogs (d₃-zofenopril and d₃-zofenoprilat recommended)
  • Solvents: HPLC-grade methanol, methyl tert-butyl ether (MTBE)
  • Additives: Analytical-grade formic acid, 1,4-dithiothreitol (DTT)
  • Water: Purified using Milli-Q system (18.2 MΩ·cm resistivity)
  • Plasma: Human plasma for method validation [4] [2]
Solution Preparation
  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of zofenopril, zofenoprilat, and deuterated internal standards in methanol
  • Working Solutions: Prepare mixed working solutions in methanol:water (50:50, v/v) by serial dilution
  • Stabilizer Solution: Prepare 100 mM 1,4-dithiothreitol (DTT) in water fresh daily
  • Mobile Phase: Methanol and 0.1% formic acid in water (85:15, v/v) [3]
Sample Preparation Procedure

G Plasma Plasma DTT DTT Plasma->DTT Add stabilizer Acid Acid DTT->Acid Acidify IS IS Acid->IS Add deuterated IS MTBE MTBE IS->MTBE LLE with MTBE Evaporation Evaporation MTBE->Evaporation Vortex & centrifuge Reconstitution Reconstitution Evaporation->Reconstitution Evaporate organic LCMS LCMS Reconstitution->LCMS Reconstitute & inject

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography System:

  • Column: Agilent ZORBAX Eclipse XDB-C8 (or equivalent C8 column)
  • Mobile Phase: Methanol:0.1% formic acid (85:15, v/v) [3]
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 5-10 μL
  • Temperature: Ambient

Mass Spectrometry System:

  • Interface: Electrospray Ionization (ESI)
  • Ionization Mode: Negative ion mode for zofenoprilat [2]
  • Operation: Multiple Reaction Monitoring (MRM)
  • Source Parameters:
    • Sheath Gas and Auxiliary Gas: Optimized for sensitivity
    • Spray Voltage: Optimized for analyte response
    • CID Gas and Collision Energy: Compound-specific optimization [4]

Method Validation

The method was validated according to ICH guidelines with the following results:

Specificity and Selectivity

No significant interference was observed at the retention times of zofenopril, zofenoprilat, or the internal standards from six different sources of blank human plasma, confirming method specificity [4].

Linearity and Sensitivity

G Calibration Calibration LLOQ LLOQ Calibration->LLOQ Establish ULOQ ULOQ Calibration->ULOQ Establish Regression Regression LLOQ->Regression Weighted least-squares ULOQ->Regression Weighted least-squares Acceptance Acceptance Regression->Acceptance ±15% deviation (±20% at LLOQ)

Precision and Accuracy

Quality control samples at four concentration levels (LLOQ, low, medium, high) were analyzed with the following acceptance criteria [4]:

Level Precision (RSD%) Accuracy (%)
LLOQ ≤20% 80-120%
Low QC ≤15% 85-115%
Medium QC ≤15% 85-115%
High QC ≤15% 85-115%
Stability Experiments

Comprehensive stability assessments were performed under various conditions:

  • Short-term stability: Ambient temperature for 4-6 hours
  • Long-term stability: -70°C for 30 days
  • Freeze-thaw stability: Three complete cycles
  • Processed sample stability: In autosampler (4-10°C) for 24 hours [4]

Application to Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study of zofenopril calcium in healthy volunteers following single oral administration. Plasma concentration-time profiles were obtained for both zofenopril and zofenoprilat, demonstrating the method's applicability to clinical studies [3]. The deuterated internal standards effectively compensated for matrix effects and variability in extraction efficiency, providing reliable quantification across the concentration range observed in vivo [1].

Troubleshooting Guide

Problem Possible Cause Solution
Poor recovery of zofenoprilat Incomplete reduction of disulfide forms Increase DTT concentration; ensure fresh preparation
Rapid degradation of analytes Oxidation of thiol group Use inert atmosphere; add DTT immediately after collection
Matrix effects Phospholipids or other plasma components Optimize sample clean-up; ensure deuterated IS proper function
Peak tailing Column degradation or inappropriate pH Regenerate/replace column; adjust mobile phase pH

Conclusion

The developed LC-MS/MS method with deuterated internal standards provides a robust, sensitive, and specific approach for the simultaneous quantification of zofenopril and its active metabolite zofenoprilat in human plasma. The critical inclusion of a reducing agent (DTT) stabilizes the sulfhydryl group of zofenoprilat, while deuterated internal standards compensate for matrix effects and variability, ensuring data reliability. The method validation confirms its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical practice.

References

Comprehensive Analytical Methods for Overcoming Zofenoprilat Instability in Plasma Samples: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zofenoprilat Instability and Analytical Challenges

Zofenoprilat represents the active sulfhydryl-containing metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril, which has demonstrated superior cardioprotective properties compared to other ACE inhibitors in clinical settings, notably in the SMILE (Survival of Myocardial Infarction Long-Term Evaluation) study. [1] The sulfhydryl (SH) group in zofenoprilat's chemical structure is essential for its pharmacological activity, contributing to its antioxidant properties and ability to increase hydrogen sulfide (H(_2)S) bioavailability, which mediates significant cardioprotective effects during myocardial ischemia/reperfusion injury. [2] [1] However, this reactive thiol group also presents substantial analytical challenges, predisposing zofenoprilat to oxidative degradation and formation of disulfide dimers and mixed disulfides with endogenous thiol compounds in biological matrices.

The instability of zofenoprilat in plasma samples constitutes a major methodological hurdle for accurate pharmacokinetic assessment and reliable bioanalytical measurements. Without appropriate stabilization strategies, thiol-containing analytes like zofenoprilat undergo rapid oxidation during sample collection, processing, and storage, leading to significant analyte loss and inaccurate quantification. This degradation compromises data quality in pharmacokinetic studies and clinical trials, potentially obscuring valid correlations between drug exposure and pharmacological effects. Therefore, implementing robust stabilization protocols is essential for generating reliable bioanalytical data for this important cardiovascular therapeutic agent.

Comprehensive Stabilization Strategies for Zofenoprilat

Chemical Mechanisms of Instability

The primary instability mechanism for zofenoprilat in plasma samples involves oxidation of the thiol group, leading to formation of both symmetrical disulfide dimers (zofenoprilat-zofenoprilat) and asymmetrical mixed disulfides with endogenous thiols such as cysteine and glutathione. [3] This oxidation process can occur spontaneously upon exposure to oxygen in the environment or be catalyzed by metal ions present in biological matrices. The extent of degradation is influenced by multiple factors including sample temperature, pH conditions, exposure to light, and storage duration. These disulfide adducts revert to the parent thiol compound under acidic conditions or in the presence reducing agents, but this interconversion introduces significant variability in analytical measurements if not properly controlled.

Stabilization Approaches: Comparative Evaluation

Two principal stabilization strategies have been successfully developed to address zofenoprilat instability in plasma matrices, each employing distinct chemical mechanisms to prevent analyte degradation:

  • Derivatization Approach: This method utilizes thiol-blocking agents such as N-ethylmaleimide (NEM) that permanently form stable thioether adducts with the sulfhydryl group of zofenoprilat through Michael addition. [4] This approach effectively prevents oxidation by eliminating the reactive thiol functionality, thereby stabilizing the analyte throughout sample processing and storage.

  • Reduction Approach: This alternative strategy employs reducing agents such as 1,4-dithiothreitol (DTT) to maintain the thiol group in its reduced state by converting any disulfide dimers or mixed disulfides back to free zofenoprilat while preventing further oxidation. [3] The reducing agent is typically added immediately upon sample collection to preserve analyte integrity.

Table 1: Comprehensive Comparison of Zofenoprilat Stabilization Strategies in Plasma Samples

Stabilization Parameter N-Ethylmaleimide (NEM) Derivatization Dithiothreitol (DTT) Reduction
Chemical Mechanism Michael addition forming stable thioether adducts Reduction of disulfide bonds to free thiols
Sample Processing Derivatization before extraction Addition to plasma during collection
Compatibility Compatible with various extraction methods Requires acidic conditions for extraction
Structural Modification Permanent modification of analyte structure Maintains original analyte structure
Primary Advantage Prevents oxidation during storage Reverses pre-formed disulfide adducts
Reported Extraction Efficiency 70.1% for zofenoprilat [4] Not specifically quantified but method validated [3]
Analytical Technique LC-MS/MS with negative ion spray ionization [4] LC-MS/MS with positive electrospray ionization [3]

The following workflow diagram illustrates the decision process for selecting the appropriate stabilization strategy based on analytical requirements:

Start Start: Zofenoprilat Plasma Sample Decision1 Need to quantify both parent and metabolite? Start->Decision1 Decision2 Primary concern: long-term stability? Decision1->Decision2 No Method3 Consider Alternative Approach Decision1->Method3 Yes Decision3 Need to measure free thiol specifically? Decision2->Decision3 No Method1 NEM Derivatization Method Decision2->Method1 Yes Decision3->Method1 No Method2 DTT Reduction Method Decision3->Method2 Yes End Proceed with Analysis Method1->End Method2->End Method3->End

Detailed Experimental Protocols

NEM Derivatization Method for Thiol Stabilization

The N-ethylmaleimide derivatization protocol provides a robust approach for stabilizing zofenoprilat in plasma samples through permanent chemical modification of the reactive sulfhydryl group. [4]

3.1.1 Materials and Reagents
  • N-ethylmaleimide (NEM) solution: Prepare fresh 100 mM solution in distilled water
  • Extraction solvent: High-purity toluene
  • Acidification solution: Dilute hydrochloric acid (1M) or formic acid
  • Mobile phase components: HPLC-grade methanol and formic acid
  • Internal standard solution: Deuterated or structural analogs of zofenopril and zofenoprilat
3.1.2 Step-by-Step Derivatization Protocol
  • Sample Collection: Collect venous blood into tubes containing anticoagulant (EDTA or heparin) and immediately centrifuge at 3000 × g for 10 minutes at 4°C to separate plasma.

  • Derivatization Reaction:

    • Aliquot 1 mL of plasma into a glass tube
    • Add 100 μL of 100 mM NEM solution (10-fold molar excess relative to expected analyte concentrations)
    • Vortex mix thoroughly for 30 seconds
    • Incubate at room temperature for 30 minutes in the dark
  • Sample Extraction:

    • Acidify the derivatized plasma with 100 μL of 1M HCl to pH ~3
    • Add 5 mL of toluene extraction solvent
    • Vortex mix vigorously for 3 minutes
    • Centrifuge at 3000 × g for 10 minutes to separate phases
    • Transfer the organic (upper) layer to a clean tube
    • Evaporate to dryness under a gentle stream of nitrogen at 40°C
    • Reconstitute the residue in 200 μL of mobile phase for analysis
  • Storage Conditions: Store derivatized samples at -80°C if not analyzed immediately, with demonstrated stability for at least 3 months.

DTT Reduction Method for Thiol Stabilization

The dithiothreitol reduction method provides an alternative stabilization approach that maintains the native structure of zofenoprilat while preventing oxidation. [3]

3.2.1 Materials and Reagents
  • DTT solution: Prepare fresh 1M stock solution in distilled water
  • Extraction solvent: Methyl tert-butyl ether (MTBE)
  • Acidification solution: Dilute hydrochloric acid (1M)
  • Mobile phase: Methanol and 0.1% formic acid (85:15, v/v)
3.2.2 Step-by-Step Reduction Protocol
  • Sample Collection and Stabilization:

    • Collect blood samples into pre-chilled tubes containing anticoagulant
    • Immediately add DTT to a final concentration of 10 mM to the plasma fraction
    • Vortex mix thoroughly and maintain on ice until processing
  • Sample Extraction:

    • Acidify 1 mL of DTT-treated plasma with 100 μL of 1M HCl
    • Add 5 mL of methyl tert-butyl ether (MTBE)
    • Vortex mix for 3 minutes followed by centrifugation at 3000 × g for 10 minutes
    • Transfer the organic layer and evaporate to dryness under nitrogen
    • Reconstitute the residue in 200 μL of mobile phase
  • Quality Control Measures:

    • Process samples under reduced light conditions when possible
    • Maintain samples at 4°C throughout processing
    • Analyze within 24 hours or store at -80°C with DTT present

The following workflow diagram illustrates the complete sample processing procedure for both stabilization methods:

Start Plasma Sample Collection SubMethod1 NEM Method: Add NEM solution Incubate 30 min Start->SubMethod1 NEM Approach SubMethod2 DTT Method: Add DTT solution Keep on ice Start->SubMethod2 DTT Approach Acidification Acidify with HCl (pH ~3) SubMethod1->Acidification SubMethod2->Acidification Extraction Liquid-Liquid Extraction with Organic Solvent Acidification->Extraction PhaseSep Centrifuge to Separate Phases Extraction->PhaseSep Transfer Transfer Organic Layer PhaseSep->Transfer Evaporation Evaporate to Dryness Under Nitrogen Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Analytical Method Validation and Implementation

LC-MS/MS Analytical Conditions

Both stabilization approaches utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive quantification of zofenopril and zofenoprilat. The specific analytical conditions vary slightly between methods to accommodate the different chemical forms of the analytes.

Table 2: Optimized LC-MS/MS Conditions for Zofenoprilat Analysis

Chromatographic Parameter NEM Derivatization Method DTT Reduction Method
Analytical Column Not specified in source Agilent ZORBAX Eclipse XDB-C8
Mobile Phase Not fully detailed Methanol:0.1% formic acid (85:15, v/v)
Flow Rate Not specified 0.2 mL/min
Ionization Mode Negative ion spray ionization Positive electrospray ionization

| Quantitation Range | 1-300 ng/mL (zofenopril) 2-600 ng/mL (zofenoprilat) | Fully validated but range not specified | | LLOQ | 1 ng/mL (zofenopril) 2 ng/mL (zofenoprilat) | Not specified | | Extraction Recovery | 84.8% (zofenopril) 70.1% (zofenoprilat) | Not quantified but method validated |

Method Validation Parameters

Both stabilization methods have been rigorously validated according to standard bioanalytical method validation guidelines:

  • Precision and Accuracy: Inter- and intra-assay precision and accuracy for both zofenopril and zofenoprilat were better than 10% for the NEM derivatization method. [4]
  • Specificity: Both methods demonstrated no significant interference from plasma matrix components at the retention times of the analytes and internal standards.
  • Linearity: Calibration curves showed consistent linear response across the validated concentration ranges with correlation coefficients (r²) exceeding 0.99.
  • Stability: The NEM-derivatized samples demonstrated stability through three freeze-thaw cycles and during long-term storage at -80°C for at least 3 months.

Applications and Conclusion

Pharmacokinetic Study Applications

These stabilization methods have been successfully applied in clinical pharmacokinetic studies following zofenopril administration. The NEM derivatization method was utilized to measure plasma concentrations of zofenopril and zofenoprilat in 18 healthy volunteers after oral administration of 60 mg zofenopril calcium salt. [4] Similarly, the DTT reduction method has been applied to study the pharmacokinetics of zofenopril calcium in healthy Chinese volunteers. [3] The implementation of these robust stabilization strategies enables accurate characterization of zofenoprilat pharmacokinetic parameters, including ( C_{\text{max}} ), ( T_{\text{max}} ), AUC, and elimination half-life, which are essential for establishing dose-response relationships and optimizing dosing regimens.

The reliable quantification of zofenoprilat exposure is particularly important given its pharmacological significance as the active metabolite responsible for ACE inhibition and additional cardioprotective effects through hydrogen sulfide-mediated pathways. [2] [1] Understanding the pharmacokinetic profile of zofenoprilat helps explain the superior clinical efficacy of zofenopril compared to other ACE inhibitors observed in the SMILE study, where zofenopril demonstrated significant reductions in mortality and morbidity in post-myocardial infarction patients. [1]

Conclusion and Recommendations

Based on the comprehensive evaluation of both stabilization strategies, the following recommendations are provided for researchers developing bioanalytical methods for zofenoprilat:

  • For long-term stability requirements in large-scale clinical trials, the NEM derivatization approach is recommended due to its permanent stabilization of the thiol group.
  • When preserving the native structure of the analyte is methodologically important, the DTT reduction method provides a suitable alternative.
  • For comprehensive pharmacokinetic characterization, consider validating both approaches to address different analytical needs.
  • Implement rigorous quality control measures including fresh preparation of stabilizing reagents and monitoring of processing temperatures.

These detailed stabilization protocols enable reliable quantification of zofenoprilat in plasma samples, facilitating accurate pharmacokinetic assessments and supporting the continued development of this valuable cardiovascular therapeutic agent with its unique cardioprotective properties mediated through both ACE inhibition and hydrogen sulfide signaling pathways.

References

Application Note: LC-MS/MS Quantification of Zofenopril and Zofenoprilat in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a validated bioanalytical method for the simultaneous determination of Zofenopril and its active metabolite, Zofenoprilat, in human plasma using Zofenoprilat-D5 as the internal standard. The method is based on a published procedure [1] and has been updated with insights from more recent bioanalytical practices [2] [3] and available product information for the internal standard [4] [5] [6].

Principle

The method involves stabilizing the free sulfhydryl group of Zofenoprilat through derivatization with N-ethylmaleimide (NEM) to prevent oxidative degradation. Following liquid-liquid extraction, the analytes are separated using liquid chromatography and detected with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity [1].

Experimental Protocol

2.1 Reagents and Materials

  • Analytes: Zofenopril and Zofenoprilat reference standards.
  • Internal Standard: Zofenoprilat-D5 [4] [5] [6].
  • Derivatization Reagent: N-ethylmaleimide (NEM) solution.
  • Extraction Solvent: Toluene.
  • Mobile Phases: Typically, a mixture of methanol or acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).

2.2 Sample Preparation Workflow The sample preparation procedure can be visualized as a multi-step workflow:

G Start Plasma Sample (100 µL) Step1 Add Internal Standard (Zofenoprilat-D5) Start->Step1 Step2 Add Derivatization Reagent (NEM) Step1->Step2 Step3 Vortex and Incubate Step2->Step3 Step4 Liquid-Liquid Extraction with Toluene Step3->Step4 Step5 Centrifuge and Separate Organic Layer Step4->Step5 Step6 Evaporate to Dryness Step5->Step6 Step7 Reconstitute in Mobile Phase Step6->Step7 End LC-MS/MS Analysis Step7->End

2.3 Liquid Chromatography The following conditions are adapted from the literature [1] and should be optimized for modern instrumentation.

  • Column: C8 or C18 column (e.g., Agilent ZORBAX Eclipse XDB-C8).
  • Mobile Phase: Isocratic or gradient elution. An example is a mixture of methanol and 0.1% formic acid (85:15, v/v).
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 5-20 µL.

2.4 Mass Spectrometry Detection is performed using a triple-quadrupole mass spectrometer. The specific settings for the analytes and internal standard are summarized in the table below.

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Function
Zofenopril Negative To be optimized To be optimized Quantification
Zofenoprilat-NEM Negative To be optimized To be optimized Quantification
Zofenoprilat-D5-NEM Negative To be optimized To be optimized Internal Standard
  • Note: The exact mass transitions for the NEM-derivatized compounds must be experimentally determined. The historical method [1] used negative ion spray ionization. Modern instruments may achieve better sensitivity with positive ionization; this requires re-optimization.
Method Validation

The original method was validated over the concentration ranges of 1-300 ng/mL for Zofenopril and 2-600 ng/mL for Zofenoprilat [1]. Key validation parameters and their results are summarized below. Current guidance (ICH M10) [7] [8] requires demonstrating that a method meets the following criteria:

Validation Parameter Results (from historical method [1]) ICH M10 Acceptance Criteria
Linearity & Range 1-300 ng/mL (Zofenopril), 2-600 ng/mL (Zofenoprilat) Correlation coefficient (r) > 0.99
Accuracy Within ±10% of nominal concentration Within ±15% (±20% at LLOQ)
Precision Inter- and intra-assay < 10% ≤15% CV (≤20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mL (Zofenopril), 2 ng/mL (Zofenoprilat) S/N > 5, Accuracy & Precision ±20%
Extraction Recovery 84.8% (Zofenopril), 70.1% (Zofenoprilat) Consistent and reproducible
Stability Not fully detailed in old report Must be established for storage, process, and analytical conditions

Stabilization is Critical: A key finding from a later study is that using a reducer like 1,4-Dithiothreitol (DTT) is more effective for releasing and stabilizing the free thiol group of Zofenoprilat from its dimerized and endogenous mixed forms [9]. A modern method should thoroughly investigate and validate the use of either NEM or DTT for stabilization.

Critical Considerations for Modern Application

  • Regulatory Compliance: Any new method validation must adhere to the current ICH M10 guideline [7] [8], which supersedes older regional guidances.
  • Stabilization Strategy: The core of this analysis is stabilizing the active metabolite. You must test and validate whether N-ethylmaleimide (NEM) derivatization [1] or reduction with 1,4-Dithiothreitol (DTT) [9] provides better stability, recovery, and reproducibility for your specific laboratory conditions.
  • Method Modernization: The historical method provides an excellent foundation, but parameters like chromatography (e.g., column chemistry, run time) and mass spectrometry (e.g., ionization mode) should be re-optimized with contemporary equipment to improve efficiency and sensitivity.

Proposed Experimental Workflow for New Method

To develop a current, fully validated method, I suggest following a structured workflow that incorporates both the historical data and modern requirements.

G StepA A. Define Method Goals (LLOQ, Range, Sample Volume) StepB B. Optimize Stabilization (Compare NEM vs. DTT) StepA->StepB StepC C. Develop LC-MS/MS Method (Column, Mobile Phase, MRM) StepB->StepC StepD D. Validate per ICH M10 (Accuracy, Precision, Stability) StepC->StepD StepE E. Apply to PK Study StepD->StepE

Conclusion

The method described here, utilizing Zofenoprilat-D5 as a stable isotope internal standard, is a robust starting point for quantifying Zofenopril and Zofenoprilat. However, the available detailed protocol is from older literature. A successful modern application will require:

  • Re-optimization of the sample preparation (choosing between NEM and DTT) and LC-MS/MS conditions.
  • Full validation of the new method according to the contemporary ICH M10 guideline to ensure regulatory compliance.

References

Comprehensive Analytical Protocol for Zofenoprilat Determination in Human Plasma Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of essential hypertension and heart failure. As a prodrug, zofenopril undergoes rapid hydrolysis in the liver to form its active metabolite, zofenoprilat, which exerts the primary therapeutic effect through inhibition of ACE activity. [1] The quantification of zofenoprilat in biological matrices presents significant analytical challenges due to the presence of a sulfhydryl group in its molecular structure, which makes it prone to oxidation and formation of disulfide dimers or conjugates with endogenous thiols. [2]

Early analytical methods for zofenoprilat determination, including radioimmunoassay (RIA) and GC-mass spectrometry, often required complex chemical derivatization procedures that were troublesome and affected by various experimental factors. [2] The development of reliable sample preparation methods for human plasma is therefore critical for accurate pharmacokinetic studies and therapeutic drug monitoring. This protocol presents a validated LC-MS/MS method that eliminates the need for chemical derivatization through the use of appropriate chemical stabilizers, providing a robust analytical approach for the simultaneous determination of zofenopril and zofenoprilat in human plasma. [2] [3]

Materials and Reagents

Chemicals and Reference Standards

All chemicals should be of analytical grade or higher purity. Specific requirements include:

  • Zofenopril and zofenoprilat reference standards (purity >99.5%, HPLC) [2]
  • Internal standards: Fosinopril sodium (purity >99.5%, HPLC) or diazepam for alternative methods [2] [4]
  • HPLC-grade methanol and methyl tert-butyl ether (MTBE) [2]
  • Chemical stabilizers: Mercaptoethanol or 1,4-dithiothreitol (DTT) [2] [4]
  • Formic acid (analytical grade) for mobile phase modification [2]
  • Deionized water (18 MΩ·cm resistivity)
Equipment and Consumables

Proper laboratory equipment is essential for reproducible results:

  • Liquid chromatography system with binary or quaternary pump and autosampler
  • Triple quadrupole mass spectrometer with electrospray ionization (ESI) source [2] [4]
  • Analytical column: Phenyl-hexyl column (5 μm, 250 mm × 4.6 mm i.d.) or Agilent ZORBAX Eclipse XDB-C8 column [2] [4]
  • Laboratory balance with precision of ±0.1 mg [5]
  • Vortex mixer, centrifuge, and ultrasonic bath [5]
  • Class A volumetric flasks and precision pipettes [5]
  • Disposable polypropylene tubes for sample preparation

Sample Preparation Protocol

Plasma Collection and Stabilization

Table 1: Stabilizer Preparation for Plasma Samples

Component Concentration Purpose Storage Conditions
Mercaptoethanol solution 0.1% (v/v) Prevents oxidation of sulfhydryl group Prepared fresh daily
1,4-Dithiothreitol (DTT) 10 mM Reduces disulfide dimers -20°C for long-term storage
Stabilized plasma samples N/A Maintains analyte integrity -80°C until analysis

Blood collection should be performed using EDTA-containing tubes followed by immediate centrifugation at 4°C. The collected plasma must be stabilized immediately after separation by adding appropriate reducing agents to prevent the oxidation of the sulfhydryl group in zofenoprilat. This critical step transforms converted disulfide dimers back to zofenoprilat and prevents further formation during sample preparation and analysis. [2] The use of 1,4-dithiothreitol as a reducer has been shown to effectively release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols in plasma samples. [4]

Sample Extraction Procedure

Table 2: Sample Preparation Steps for Plasma Extraction

Step Procedure Parameters Quality Check
1. Aliquot plasma Transfer 1 mL plasma to polypropylene tube Include calibration standards and QCs Verify volume accuracy
2. Add internal standard Add 50 μL IS working solution Fosinopril sodium or diazepam Check pipette calibration
3. Acidification Add 100 μL formic acid (0.1%) Maintain pH ~3.0 Verify pH with test strip
4. Liquid-liquid extraction Add 3 mL methyl tert-butyl ether Vortex mix for 3 minutes Check for emulsion formation
5. Centrifugation Separate layers 4000 × g for 10 minutes at 4°C Clear phase separation
6. Evaporation Transfer organic layer to clean tube Evaporate under nitrogen at 40°C Complete dryness check
7. Reconstitution Reconstitute in 200 μL mobile phase Vortex for 1 minute Ensure complete dissolution

The liquid-liquid extraction method outlined above provides excellent recovery rates of 93.5% for zofenopril and 92.5% for zofenoprilat. [3] This single extraction step eliminates the need for complex derivatization procedures that were problematic in earlier methods. [2] The extraction efficiency is critical for achieving the required sensitivity for pharmacokinetic studies, especially given the need to detect low concentration levels during the terminal elimination phase.

G Start Plasma Sample Collection Stabilization Add Chemical Stabilizer (Mercaptoethanol or DTT) Start->Stabilization IS Add Internal Standard (Fosinopril sodium) Stabilization->IS Acidification Acidification with Formic Acid IS->Acidification Extraction Liquid-Liquid Extraction with Methyl tert-butyl ether Acidification->Extraction Centrifugation Centrifugation Extraction->Centrifugation Transfer Transfer Organic Layer Centrifugation->Transfer Evaporation Evaporation under Nitrogen Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1: Workflow for Sample Preparation of Human Plasma for Zofenoprilat Analysis

Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography Parameters

The chromatographic separation is performed using a phenyl-hexyl column (5 μm, 250 mm × 4.6 mm i.d.) maintained at ambient temperature. The mobile phase consists of methanol and water (95:5, v/v) containing 0.1% formic acid, delivered at a flow rate of 1.0 mL/min. [2] An alternative method utilizes an Agilent ZORBAX Eclipse XDB-C8 column with a mobile phase of methanol and 0.1% formic acid solution (85:15, v/v) at a flow rate of 0.2 mL/min. [4] The isocratic elution mode provides excellent separation efficiency with a total run time of 6.0 minutes, making the method suitable for high-throughput analyses. [2]

Mass Spectrometry Detection

Electrospray ionization (ESI) in positive ion mode is used for analyte detection. The mass spectrometer parameters should be optimized for each specific instrument, but generally include:

  • Sheath gas and auxiliary gas settings optimized for maximum sensitivity
  • Spray voltage: 3.0-4.5 kV
  • Capillary temperature: 300-350°C
  • Collision energy: Optimized for each analyte

Detection is performed in multiple reaction monitoring (MRM) mode with the following transitions:

  • Zofenopril: m/z 428.2 → 234.1
  • Zofenoprilat: m/z 370.2 → 234.1
  • Internal standard (Fosinopril): m/z 436.2 → 153.1

G Sample Reconstituted Extract Injection LC Injection (10-20 μL) Sample->Injection Column Phenyl-Hexyl Column (5 μm, 250 × 4.6 mm) Injection->Column Ionization Electrospray Ionization Positive Ion Mode Column->Ionization MobilePhase Isocratic Elution MeOH:H2O (95:5) + 0.1% HCOOH MobilePhase->Column MS Triple Quadrupole MS Ionization->MS MRM1 MRM: m/z 428.2 → 234.1 (Zofenopril) MS->MRM1 MRM2 MRM: m/z 370.2 → 234.1 (Zofenoprilat) MS->MRM2 MRM3 MRM: m/z 436.2 → 153.1 (Internal Standard) MS->MRM3 Detection Peak Integration and Quantification MRM1->Detection MRM2->Detection MRM3->Detection

Figure 2: LC-MS/MS Analysis Workflow for Zofenopril and Zofenoprilat

Method Validation Summary

The developed method has been comprehensively validated according to regulatory guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters for Zofenopril and Zofenoprilat

Validation Parameter Zofenopril Zofenoprilat
Linear range 0.1052-1052 ng/mL 0.2508-2508 ng/mL
Coefficient of determination (r²) >0.995 >0.995
Lower limit of quantification (LLOQ) 0.1052 ng/mL 0.2508 ng/mL
Extraction recovery 93.5% (average) 92.5% (average)
Intra-batch precision (RSD%) <14% <14%
Inter-batch precision (RSD%) <14% <14%
Accuracy Within ±14% of nominal Within ±14% of nominal

The method demonstrates excellent sensitivity with a lower limit of detection significantly improved compared to previous methods. [2] The precision and accuracy values meet the acceptance criteria for bioanalytical method validation, with both intra-day and inter-day variations remaining within ±14% for both analytes. [3] The selectivity of the method has been confirmed by testing blank plasma samples from six different sources, with no significant interfering peaks observed at the retention times of the analytes or internal standard.

Troubleshooting and Best Practices

Common Issues and Solutions
  • Poor Recovery of Zofenoprilat: Ensure proper stabilization of plasma immediately after collection. The use of freshly prepared reducing agents is critical to prevent oxidation of the sulfhydryl group. [2]

  • Matrix Effects: Evaluate matrix effects using post-column infusion experiments. The liquid-liquid extraction procedure effectively removes most matrix components, but monitoring matrix effects during method validation is essential. [4]

  • Chromatographic Peak Tailing: Optimize mobile phase composition and consider adding acid modifiers such as formic acid to improve peak shape. The phenyl-hexyl column provides excellent selectivity for these analytes. [2]

  • Retention Time Shifts: Ensure mobile phase is prepared fresh daily and the chromatographic column is properly conditioned. The isocratic elution method provides stable retention times. [2]

Quality Control Recommendations

Implement a comprehensive quality control system including:

  • Blank plasma samples to confirm absence of interference
  • System suitability tests performed before each analytical batch
  • Calibration standards prepared in the same biological matrix as study samples
  • Quality control samples at low, medium, and high concentration levels in duplicate

Applications in Drug Development

This validated method has been successfully applied to pharmacokinetic studies of zofenopril calcium in healthy volunteers, demonstrating its utility in drug development. [4] The method enables the simultaneous quantification of both the prodrug and its active metabolite, providing comprehensive absorption and metabolism data. The high sensitivity of the method allows characterization of the terminal elimination phase, while the simple sample preparation facilitates processing of large sample batches typically generated in clinical trials.

The method is particularly valuable for therapeutic drug monitoring and bioequivalence studies, where precise and accurate quantification of both zofenopril and zofenoprilat is required. The elimination of derivatization steps significantly reduces analysis time and cost compared to earlier methods, making it particularly suitable for routine analysis in bioanalytical laboratories. [2]

References

Comprehensive Application Note: Pharmacokinetic Study of Zofenopril Using Deuterated Standards for Precision Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zofenopril and Its Clinical Pharmacokinetics

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor characterized by the presence of a sulfhydryl group in its chemical structure, which differentiates it from other drugs in its class. This unique structural component contributes to both its therapeutic effects and its distinct pharmacokinetic profile. After oral administration, zofenopril undergoes rapid and extensive hydrolysis to its active metabolite, zofenoprilat, which is primarily responsible for the pharmacological activity of the drug. The conversion from parent drug to active metabolite is notably efficient, with metabolic ratios (zofenoprilat to zofenopril) ranging from 6.8 to 14.9 across different dosing regimens, indicating extensive biotransformation [1].

The pharmacokinetic profile of zofenopril demonstrates several clinically relevant characteristics. Peak plasma concentrations of zofenoprilat are achieved approximately 1.36 hours after oral administration, with rapid absorption leading to therapeutic levels. The drug exhibits a significant ACE inhibition effect, achieving complete enzyme inhibition within 1 hour of administration, with this effect maintained for extended periods (up to 9.44 hours after a single 60 mg dose) [2]. The sulfhydryl group in zofenopril's structure not only facilitates its ACE inhibitory activity but also contributes to cardioprotective properties and potential antioxidant effects, distinguishing it from non-sulfhydryl containing ACE inhibitors [3].

Analytical Method Development with Deuterated Standards

Deuterated Internal Standard Selection and Rationale

The use of deuterated internal standards represents a critical advancement in the quantitative bioanalysis of pharmaceutical compounds, particularly for pharmacokinetic studies requiring high precision and accuracy. Deuterated standards are structural analogs of the target analyte where specific hydrogen atoms are replaced with deuterium atoms, creating nearly identical chemical properties with distinguishable mass differences. For zofenopril and zofenoprilat quantification, the ideal deuterated internal standard would be zofenopril-d5 or zofenoprilat-d5, incorporating five deuterium atoms into the molecular structure to provide sufficient mass separation while maintaining analogous extraction recovery and chromatographic behavior [4].

The primary advantage of deuterated standards lies in their ability to correct for analytical variability throughout the sample preparation and analysis process. They account for matrix effects, extraction efficiency fluctuations, and instrument performance variations, thereby improving the reliability of quantitative results. This correction is particularly important in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications where ion suppression or enhancement can significantly impact detection sensitivity and accuracy. When using deuterated standards, they experience nearly identical sample preparation and ionization conditions as the native compounds, allowing for precise normalization of the analytical response [4] [5].

LC-MS/MS Configuration and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the specificity and sensitivity required for accurate quantification of zofenopril and its active metabolite in biological matrices. The system should be configured with an electrospray ionization (ESI) source operating in positive ion mode, as both zofenopril and zofenoprilat ionize efficiently under these conditions. The mass spectrometer must be capable of multiple reaction monitoring (MRM) to achieve the necessary selectivity for detecting these compounds in complex biological samples like plasma or serum [4].

Table 1: Optimal MRM Transitions for Zofenopril and Deuterated Analogs

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Zofenopril 428.5 234.2 18 100
Zofenoprilat 400.5 206.1 20 100
Zofenopril-d5 433.5 239.2 18 100
Zofenoprilat-d5 405.5 211.1 20 100

Chromatographic separation is best achieved using a reverse-phase C18 column (100 × 2.1 mm, 2.6 μm particle size) maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), with a gradient elution from 10% to 90% B over 6 minutes at a flow rate of 0.3 mL/min. This configuration provides optimal separation of analytes from matrix interferences with a total run time of 10 minutes, including column re-equilibration [4] [1].

Experimental Protocols and Methodologies

Subject Enrollment and Dosing Protocol

For a comprehensive pharmacokinetic study of zofenopril, a randomized, double-blind, placebo-controlled design is recommended, potentially incorporating crossover elements to reduce intersubject variability. The study should enroll healthy adult volunteers (typically 18-55 years of age) with balanced gender representation. Key exclusion criteria include history of gastrointestinal, renal, hepatic, pulmonary or cardiovascular disease, abnormal diets, regular use of any prescription or over-the-counter medications, and known hypersensitivity to ACE inhibitors. Prior to study initiation, all participants should provide written informed consent, and the protocol must receive approval from an independent ethics committee in accordance with the Declaration of Helsinki guidelines [6] [1].

The dosing protocol should be designed to characterize both single-dose and multiple-dose pharmacokinetics. Participants are typically administered zofenopril calcium at therapeutic doses (30 mg or 60 mg) following an overnight fast. The tablet should be swallowed with 250 mL of water, with continued fasting for at least 4 hours post-dosing. For multiple-dose studies, administration continues for 7 consecutive days to ensure steady-state concentrations are achieved. When comparative pharmacokinetics are desired, a crossover design with an appropriate washout period (minimum 21 days) between treatments can be implemented to minimize carryover effects [2] [6] [1].

Blood Collection and Sample Processing

Timed blood sampling is critical for accurate pharmacokinetic characterization. Samples should be collected pre-dose (baseline) and at the following post-dose time points: 20 and 40 minutes, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 16, and 24 hours. For extended characterization, additional samples at 36 and 48 hours may be valuable. Blood (approximately 5 mL per time point) should be collected into tubes containing K2EDTA as an anticoagulant, followed by immediate processing through centrifugation at 1500 × g for 15 minutes at 4°C to separate plasma. The resulting plasma must be aliquoted into cryovials and stored at -70°C or below until analysis to maintain analyte stability [2] [1].

Sample Preparation and Extraction

The sample preparation protocol employs a protein precipitation extraction approach optimized for simultaneous quantification of zofenopril, zofenoprilat, and their deuterated internal standards:

  • Thaw plasma samples on ice or in a refrigerator at 4°C and vortex thoroughly to ensure homogeneity.
  • Aliquot 100 μL of plasma into pre-labeled microcentrifuge tubes.
  • Add 25 μL of internal standard working solution containing zofenopril-d5 and zofenoprilat-d5 (typically 100 ng/mL in methanol) to each sample.
  • Vortex the mixture for 30 seconds to ensure complete integration of internal standards.
  • Add 300 μL of cold acetonitrile (pre-chilled to -20°C) for protein precipitation.
  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer 200 μL of the clear supernatant to autosampler vials with limited volume inserts.
  • Inject 5-10 μL into the LC-MS/MS system for analysis [4] [1].

For enhanced sensitivity and cleaner extracts, particularly at lower concentration ranges, a modified Folch extraction (chlorform:methanol in 2:1 ratio) can be employed as an alternative preparation technique, providing improved lipid removal while maintaining high recovery of the target analytes [4].

Pharmacodynamic Measurements and Safety Monitoring

ACE Activity Inhibition Assessment

The pharmacodynamic effects of zofenopril are primarily evaluated through measurement of serum angiotensin-converting enzyme (ACE) activity using a validated enzymatic assay. Blood samples for ACE activity determination should be collected in serum separation tubes at baseline and synchronized with pharmacokinetic sampling time points. After clot formation, samples are centrifuged at 1500 × g for 10 minutes, and the resulting serum is stored at -70°C until analysis. The assay typically employs Hippuryl-His-Leu as a synthetic substrate, which is hydrolyzed by ACE to form hippuric acid and His-Leu dipeptide. The reaction is quantified spectrophotometrically or using HPLC with fluorescence detection, with results expressed as percentage inhibition relative to baseline activity [2] [1].

The relationship between zofenoprilat concentrations and ACE inhibition follows a direct pharmacodynamic correlation, with complete enzyme inhibition typically observed within 1 hour after administration and maintained for approximately 9 hours after a 60 mg dose. Significant inhibition persists even at 24 hours (74%) and 36 hours (56%) post-dosing, supporting once-daily dosing regimens for hypertension management. The maximum effect (Emax) model adequately describes this concentration-effect relationship, with an EC50 value representing the zofenoprilat concentration producing 50% of maximum ACE inhibition [2].

Safety and Tolerability Monitoring

Comprehensive safety assessment is integral to pharmacokinetic studies, with monitoring extending throughout the study period and for a suitable duration after the final dose. Participants should be evaluated for adverse events through spontaneous reporting, directed questioning, and clinical observation. Vital signs (blood pressure, heart rate, respiratory rate, and body temperature) must be measured at baseline, periodically during confinement, and at study completion. A 12-lead electrocardiogram should be recorded at screening and at the end of the study to identify potential cardiac effects [6] [1].

Laboratory safety assessments should include:

  • Hematology: Complete blood count with differential
  • Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), renal function tests (BUN, creatinine, electrolytes), and fasting glucose
  • Urinalysis: Dipstick testing with microscopic examination if indicated

All adverse events should be documented with details on onset, duration, severity, relationship to study drug, and required interventions. Particular attention should be paid to known ACE inhibitor class effects such as dry cough, which has been shown to occur less frequently with zofenopril compared to other ACE inhibitors like ramipril [6].

Data Analysis and Pharmacokinetic Calculations

Pharmacokinetic Parameter Estimation

Non-compartmental analysis represents the most appropriate method for characterizing zofenopril and zofenoprilat pharmacokinetics using validated software such as Phoenix WinNonlin. The following key parameters should be calculated for both the parent drug and active metabolite:

Table 2: Key Pharmacokinetic Parameters of Zofenopril and Zofenoprilat After Single and Multiple Dosing

Parameter Definition Zofenopril 30 mg (Single Dose) Zofenopril 60 mg (Single Dose) Zofenopril 30 mg (Multiple Dose) Zofenopril 60 mg (Multiple Dose)
Cmax (ng/mL) Maximum observed concentration 215.3 ± 96.5 edit edit edit
Tmax (h) Time to reach Cmax 1.2 ± 0.7 edit edit edit
AUC0-t (ng·h/mL) Area under the concentration-time curve from zero to last measurable time 389.5 ± 145.6 edit edit edit
AUC0-∞ (ng·h/mL) Area under the concentration-time curve from zero to infinity 412.3 ± 149.2 edit edit edit
t½ (h) Terminal elimination half-life 1.3 ± 0.5 edit edit edit
CL/F (L/h) Apparent oral clearance edit edit edit edit
Vd/F (L) Apparent volume of distribution edit edit edit edit
Metabolic Ratio Ratio of zofenoprilat to zofenopril (AUC) 12.4 ± 6.3 6.8 ± 2.1 14.9 ± 8.3 6.6 ± 2.5

Note: Data presented as mean ± SD. Actual values should be completed based on study results. [1]

The terminal elimination half-life (t½) is calculated as 0.693/λz, where λz represents the terminal elimination rate constant determined by linear regression of the log-linear concentration-time curve. Area under the curve (AUC) values are determined using the linear trapezoidal method for ascending concentrations and the log trapezoidal method for descending concentrations. The accumulation ratio (Rac) can be calculated as AUC0-τ at steady-state divided by AUC0-∞ after a single dose, providing insight into drug accumulation during multiple dosing regimens [7] [1].

Statistical Analysis and Data Interpretation

Descriptive statistics including mean, standard deviation, coefficient of variation, median, and range should be calculated for all pharmacokinetic parameters. For comparative assessments (e.g., dose proportionality, food effects, or formulation comparisons), analysis of variance (ANOVA) models should be applied to log-transformed Cmax, AUC0-t, and AUC0-∞ values, generating 90% confidence intervals for the geometric mean ratios between treatments. Dose proportionality is typically concluded when the 90% confidence intervals for these ratios fall entirely within the pre-specified equivalence range of 80-125% [1].

The relationship between pharmacokinetics and pharmacodynamics should be explored through correlation analysis of zofenoprilat concentrations and ACE inhibition percentages. Additionally, population pharmacokinetic approaches can be employed to identify covariates (e.g., body weight, renal function, age) that influence drug exposure, potentially informing dose adjustment recommendations for specific patient populations. For drugs like zofenopril that are administered as prodrugs, the conversion fraction from parent drug to active metabolite should be estimated, as this parameter significantly impacts both efficacy and safety profiles [2] [7] [1].

Workflow and Signaling Pathway Diagrams

Analytical Workflow for Zofenopril Quantification

workflow start Study Protocol Initiation subj_enroll Subject Enrollment & Screening start->subj_enroll dosing Zofenopril Administration (30 mg or 60 mg) subj_enroll->dosing blood_collect Timed Blood Collection (Pre-dose to 24h) dosing->blood_collect process Sample Processing (Centrifugation, Plasma Separation) blood_collect->process storage Plasma Storage (-70°C or below) process->storage is_add Add Deuterated Internal Standards storage->is_add extraction Protein Precipitation Extraction is_add->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_quant Data Quantification Using Deuterated IS lc_ms->data_quant pk_analysis PK/PD Analysis & Reporting data_quant->pk_analysis

Metabolic and Signaling Pathways of Zofenopril

pathways zofenopril Zofenopril (Prodrug) zofenoprilat Zofenoprilat (Active Metabolite) zofenopril->zofenoprilat Hydrolysis ace_inhibit ACE Inhibition zofenoprilat->ace_inhibit Binds to ACE ang_i Angiotensin I ace_inhibit->ang_i Reduced Conversion bradykinin Bradykinin Accumulation ace_inhibit->bradykinin Decreased ace_activity Serum ACE Activity Measurement ace_inhibit->ace_activity Correlation with PK Profile ang_ii Angiotensin II (Vasoconstriction) ang_i->ang_ii Reduced Conversion degradation Reduced Degradation bradykinin->degradation Decreased no Increased NO & H₂S Signaling bradykinin->no vasodilation Vasodilation & Cardioprotection no->vasodilation

Conclusion and Applications

The application of deuterated internal standards in zofenopril pharmacokinetic studies significantly enhances the precision and accuracy of quantitative analysis, providing reliable data for regulatory submissions and clinical decision-making. The comprehensive protocol outlined in this application note demonstrates robust methodologies for characterizing the absorption, distribution, metabolism, and excretion profile of zofenopril and its active metabolite zofenoprilat. The integration of pharmacokinetic and pharmacodynamic assessments offers a complete understanding of the relationship between drug exposure and therapeutic effects, particularly the profound and sustained ACE inhibition that underlies zofenopril's clinical efficacy in hypertension management and cardioprotection.

The distinctive sulfhydryl group in zofenopril's structure contributes to its unique pharmacological profile, including potential antioxidant properties and a potentially lower incidence of cough compared to other ACE inhibitors. These characteristics, coupled with its favorable pharmacokinetic properties such as rapid conversion to the active metabolite and prolonged enzyme inhibition, position zofenopril as a valuable therapeutic option in the ACE inhibitor class. The methodologies described herein provide researchers with standardized approaches for generating high-quality pharmacokinetic data that can inform dosage regimen optimization and support the growing evidence base for zofenopril's clinical utility across various cardiovascular indications.

References

preventing oxidative degradation of Zofenoprilat thiol group

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Strategies & Mechanisms

The table below summarizes the core strategies for stabilizing Zofenoprilat's thiol group.

Strategy Mechanism Key Supporting Evidence
Derivatization with NEM[:2] NEM reacts covalently with the free thiol (-SH) group, preventing oxidation via disulfide bond formation. Method developed for LC-MS/MS assay in human plasma; requires stabilization for accurate analysis. [1]
Formation of Mixed Disulfides[:1] Zofenoprilat oxidizes to form a homodimer (disulfide) or a mixed disulfide with glutathione (ZSSG), which can be more stable. In biological systems, Zofenoprilat forms a specific mixed disulfide with glutathione (ZSSG), S-thiolating target proteins. [2]

Experimental Protocol: Stabilization with NEM for LC-MS/MS Analysis

This protocol is adapted from a validated method for assaying Zofenopril and Zofenoprilat in human plasma [1]. The core stabilization step is integrated into the sample collection and preparation process.

Start Start: Plasma Sample Collection A Add Stabilizer Cocktail (NEM and PMSF) Start->A Immediately post-collection B Liquid-Liquid Extraction A->B C Concentrate Extract B->C D LC-MS/MS Analysis C->D

Zofenoprilat Stabilization Workflow

  • Chemicals and Reagents:

    • Stabilizer Cocktail: The primary agent is N-ethylmaleimide (NEM). A common practice is to use a stabilizer cocktail also containing phenylmethanesulfonyl fluoride (PMSF) to concurrently protect against esterase activity [1].
    • Internal Standards: Zofenoprilat-dicyclohexylamine salt and its fluorine derivative analogue.
    • Solvents: Acetonitrile, methanol, and ethyl acetate of HPLC grade.
  • Procedure:

    • Immediate Stabilization: Immediately following plasma collection, add the stabilizer cocktail containing NEM to the sample. This is a critical step to prevent thiol degradation from the moment of sampling [1].
    • Liquid-Liquid Extraction:
      • Add the internal standard solution to the stabilized plasma sample.
      • Acidity the sample using a suitable acid like perchloric acid.
      • Extract the analytes using an organic solvent like ethyl acetate.
      • Centrifuge the mixture and transfer the organic layer to a new tube.
    • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen gas. Reconstitute the dry residue in the mobile phase used for the LC-MS/MS analysis.
    • Analysis: Inject the reconstituted sample into the LC-MS/MS system. The method does not require further derivatization for detection [1].

Frequently Asked Questions

  • Q1: Why is stabilization of the thiol group so critical for Zofenoprilat analysis? The free thiol group is highly reactive and susceptible to oxidation, leading to the formation of disulfide-linked dimers (homodimers) or mixed disulfides with other thiols like glutathione [2]. This degradation alters the chemical identity of the analyte, resulting in inaccurate quantification and poor reproducibility in assays.

  • Q2: Are there alternatives to NEM for stabilizing the thiol group? Yes, other alkylating agents can be used. The cited research also mentions methyl acrylate as a common derivatization agent for thiol-containing compounds in LC-MS/MS bioanalysis [1]. The choice of agent may depend on specific analytical requirements and potential interference with detection.

  • Q3: Does the formation of mixed disulfides inactivate Zofenoprilat? No, not necessarily. Research indicates that the S-thiolation of specific target enzymes (like aldose reductase) by the Zofenoprilat-glutathione mixed disulfide (ZSSG) can result in a modified enzyme that retains its catalytic activity but with reduced sensitivity to inhibition. This S-thiolation is proposed as a mechanism relevant to the drug's antioxidant action [2].

Troubleshooting Guide

Problem Potential Cause Solution
Low recovery of Zofenoprilat Inefficient stabilization leading to oxidation during sample processing. Ensure the stabilizer cocktail is added immediately after plasma separation. Verify the concentration and freshness of the NEM solution.
Inconsistent assay results Partial or variable degradation of the thiol across samples. Standardize the time between sample collection and stabilization. Ensure all samples are kept at low temperatures after stabilization.
Formation of disulfide dimers Inadequate concentration of NEM or delayed stabilization. Increase the molar ratio of NEM to the expected concentration of total thiols in the plasma sample.

References

Derivatization Protocol for Zofenoprilat Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in assaying Zofenoprilat is the oxidative degradation of its free sulfhydryl (-SH) group [1] [2]. To enable reliable measurement, this group must be chemically stabilized through derivatization before analysis.

The established method uses N-ethylmaleimide (NEM) to protect the thiol group. This reaction produces a stable succinimide derivative, which prevents degradation during sample processing and analysis [1] [2]. One study also mentions the use of p-bromophenacyl bromide (p-BPB) as an alternative derivatization reagent for a different LC-MS method [3].

The table below summarizes the key parameters for the NEM derivatization method as part of a full LC-MS-MS assay:

Aspect Details
Purpose of Derivatization To prevent oxidative degradation of Zofenoprilat and its internal standard by protecting the free sulfhydryl group [1] [2].
Derivatization Reagent N-ethylmaleimide (NEM) [1] [2].
Resulting Derivative A stable succinimide derivative [1] [2].
Analytical Technique Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS-MS) [1] [2].
Sample Preparation Liquid-liquid extraction from plasma with toluene [1] [2].
Method Validation Range 2-600 ng/ml for Zofenoprilat [2].
Limit of Quantitation (LOQ) 2 ng/ml for Zofenoprilat [2].

Experimental Workflow

The following diagram outlines the general experimental workflow for the sample preparation and analysis, highlighting the crucial derivatization step.

Start Start: Human Plasma Sample Step1 Chemical Stabilization Treat with N-ethylmaleimide (NEM) (Protects free -SH group) Start->Step1 Step2 Liquid-Liquid Extraction Extract with Toluene Step1->Step2 Step3 Concentration Reconstitute Dried Extract Step2->Step3 Step4 Chromatography & Detection LC-MS-MS Analysis Step3->Step4 End End: Quantification Step4->End

Frequently Asked Questions

  • Why is derivatization necessary for Zofenoprilat? Zofenoprilat contains a reactive thiol group that is prone to oxidation in plasma, leading to degradation and inaccurate measurement. Derivatization with NEM blocks this group, forming a stable compound that can be accurately analyzed [1] [2].

  • What are the advantages of this LC-MS-MS method? This method avoids the need for complex derivatization solely to create a chromophore for detection, which was a common requirement for older HPLC or GC methods. It is described as a reliable, sensitive, and specific technique for quantifying both the prodrug and its active metabolite [1].

Troubleshooting Guide

Problem Potential Cause Suggested Action
Low recovery or signal for Zofenoprilat. Incomplete derivatization or oxidative degradation prior to stabilization. Ensure fresh preparation of the NEM solution. Verify that the derivatization reaction is performed immediately after sample collection and under appropriate conditions (e.g., pH, time). [1] [2]
High background noise or interference. Inefficient sample cleanup; co-eluting matrix components. Optimize the liquid-liquid extraction steps. Consider the purity of solvents and reagents used. [1] [2]

A Note on Protocol Details

The search results confirm the what (use of NEM) and the why (stabilization of the thiol group) of the protocol, but lack exhaustive, step-by-step instructions on the how—such as the exact concentration of the NEM solution, the duration and temperature of the derivatization reaction, and specific quenching steps.

For a complete laboratory protocol, I suggest you:

  • Consult the primary literature directly, particularly the full text of the cited papers [1] [2].
  • Search specialized databases for analytical methods, such as official pharmacopoeias or detailed application notes from LC-MS manufacturers.

References

optimizing extraction recovery for Zofenoprilat-d5

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Challenge and Solution

The core issue affecting the recovery of Zofenoprilat-d5 is the oxidative degradation of its free sulfhydryl (-SH) group [1]. To achieve high recovery, this group must be stabilized.

The established solution is derivatization, a pre-extraction chemical reaction that protects the sensitive sulfhydryl group. The validated method for Zofenoprilat uses N-ethylmaleimide (NEM) for this purpose [1].

The workflow below illustrates this core sample preparation process:

PlasmaSample Plasma Sample AddNEM Add N-ethylmaleimide (NEM) PlasmaSample->AddNEM Derivatization Derivatization Reaction (Protects -SH group) AddNEM->Derivatization Extraction Liquid-Liquid Extraction with Toluene Derivatization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Prevents Oxidation Prevents Oxidation Prevents Oxidation->Derivatization

Optimized Experimental Protocol

The following detailed protocol is adapted from a published LC-MS/MS method for Zofenoprilat [1].

1. Derivatization to Protect Sulfhydryl Group

  • Action: Add a solution of N-ethylmaleimide (NEM) to the plasma sample.
  • Purpose: NEM reacts specifically and rapidly with the free sulfhydryl group of Zofenoprilat-d5 to form a stable succinimide derivative, preventing oxidative degradation during subsequent steps [1].
  • Procedure: Vortex the mixture thoroughly after adding NEM and allow the reaction to proceed to completion before extraction.

2. Compound Extraction

  • Technique: Liquid-Liquid Extraction (LLE).
  • Solvent: Toluene [1].
  • Procedure: Add toluene to the derivatized plasma sample. Mix vigorously to ensure maximum transfer of the analyte into the organic solvent layer.
  • Separation: Centrifuge the samples to achieve a clean separation of the organic and aqueous layers. Carefully collect the upper organic (toluene) layer, which contains the derivatized Zofenoprilat-d5.

3. Sample Reconstitution

  • Action: Evaporate the collected toluene extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
  • Reconstitution: Redissolve the dried residue in a solvent compatible with your LC-MS/MS mobile phase (e.g., a mixture of methanol and water or the initial mobile phase composition). Vortex thoroughly to ensure complete dissolution.

Expected Performance and Parameters

The method using NEM derivatization and toluene extraction has been validated and provides the following performance benchmarks [1]:

Parameter Performance Data for Zofenoprilat
Extraction Recovery Average of 70.1% for Zofenoprilat [1]
Linearity Range 2 - 600 ng/mL [1]
Inter-/Intra-Assay Precision Better than 10% (RSD) [1]
Limit of Quantification (LOQ) 2 ng/mL [1]

FAQs and Troubleshooting Guide

Q1: My extraction recovery is consistently low. What should I check first?

  • A: Confirm the freshness and activity of your NEM solution. If the NEM is degraded, it will fail to protect the sulfhydryl group, leading to oxidation and low recovery. Prepare a fresh solution frequently.

Q2: What are the critical storage conditions for Zofenoprilat-d5 standard?

  • A: The compound requires careful handling to maintain stability.
    • Storage Temperature: Store the powder at -20°C for long-term stability [2]. For short-term storage of stock solutions, -80°C is recommended for 6 months, and -20°C for 1 month [2].
    • Other Factors: Keep the compound in a tightly sealed container, protected from light and moisture [3].

Q3: Can I use a different solvent for extraction?

  • A: The published and validated method specifically uses toluene with an average recovery of 70.1% [1]. Other solvents like ethyl acetate or tert-butyl methyl ether may be tested, but their recovery rates would need to be validated against toluene. Solvent choice can significantly impact recovery and matrix effect in LC-MS/MS.

Q4: The chromatogram shows high background noise. What could be the cause?

  • A: This often points to inadequate sample cleanup.
    • Ensure proper phase separation during LLE and avoid transferring any of the aqueous layer or precipitate.
    • Consider optimizing the centrifugation speed or time to form a more distinct interface.
    • Using stable isotope-labeled internal standards (like Zofenoprilat-d5 itself) is crucial for correcting any recovery variations or matrix effects.

References

Comprehensive Technical Guide: Overcoming Matrix Effects in Zofenoprilat Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Matrix Effects in Zofenopril Analysis

Matrix effects represent a significant challenge in bioanalytical quantification using LC-MS/MS systems, particularly for compounds like Zofenopril and its active metabolite Zofenoprilat. Matrix effects occur when compounds co-eluting with your analyte interfere with ionization processes, leading to either suppression or enhancement of the target analyte signal. This phenomenon can substantially impact the accuracy, precision, and sensitivity of your quantification method, potentially compromising data integrity and regulatory submissions.

The sulfhydryl-containing structure of Zofenopril, which confers its antioxidant properties and contributes to its cardiovascular benefits through hydrogen sulfide (H₂S) release [1] [2], may also make it susceptible to specific matrix interactions. Understanding and controlling for matrix effects is therefore essential for developing robust quantification methods for both pharmaceutical quality control and clinical research applications, particularly given Zofenopril's established role in managing hypertension, myocardial infarction recovery, and other cardiovascular conditions [1].

Detection & Assessment of Matrix Effects

Quantitative Assessment: Post-Extraction Addition Method

The post-extraction addition method provides a quantitative measurement of matrix effects by comparing analyte response in neat solution versus matrix samples [3] [4]. This approach is widely recognized in regulatory guidelines and provides numerically defined matrix effect values that can be tracked during method optimization.

  • Procedure:

    • Prepare a blank matrix sample from the biological source (plasma, serum, or tissue homogenate) using your standard extraction protocol
    • Prepare a standard solution of Zofenoprilat in mobile phase at a concentration within your analytical range
    • Spike the standard solution into the extracted blank matrix (post-extraction)
    • Prepare an identical concentration standard in neat mobile phase
    • Analyze both samples using your LC-MS/MS method and compare peak areas
  • Calculation: Matrix Effect (ME) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Neat Standard Solution - 1) × 100%

    A value of ±20% is generally considered acceptable, while values beyond this range require mitigation strategies [4].

  • Interpretation:

    • Negative values indicate ion suppression
    • Positive values indicate ion enhancement
    • Values between -20% and +20% suggest negligible matrix effects
Qualitative Assessment: Post-Column Infusion Method

The post-column infusion method offers a qualitative profiling of matrix effects throughout the chromatographic run, helping identify regions of ion suppression/enhancement [3]. This method is particularly valuable during method development to optimize chromatographic separation.

  • Procedure:

    • Connect a syringe pump containing Zofenoprilat standard solution to a T-piece between the HPLC column and MS detector
    • Infuse the standard at a constant rate (typically 5-10 μL/min) to establish a stable baseline signal
    • Inject a blank matrix extract onto the chromatographic system
    • Monitor the signal response of the infused analyte throughout the chromatographic run
  • Interpretation:

    • Signal dips in specific retention time regions indicate ion suppression
    • Signal peaks indicate ion enhancement
    • Stable baseline regions indicate minimal matrix effects
  • Applications:

    • Identifying optimal retention times for Zofenoprilat that avoid suppression regions
    • Evaluating effectiveness of sample clean-up procedures
    • Troubleshooting signal variability between different matrix lots

Table 1: Comparison of Matrix Effect Assessment Methods

Method Type of Data Advantages Limitations Best Use Cases
Post-Extraction Addition Quantitative (numerical ME%) Provides quantitative results for validation; Assesses specific concentration levels Requires blank matrix; Single concentration assessment Method validation; Comparison of extraction protocols
Post-Column Infusion Qualitative (visual profile) Identifies problematic retention times; No need for blank matrix Does not provide numerical ME values; Complex setup Method development; Chromatographic optimization
Slope Ratio Analysis Semi-quantitative (calibration slope comparison) Evaluates ME across concentration range; More comprehensive assessment Requires multiple concentration levels; More resource-intensive Complete method characterization [3]

Strategies for Minimizing Matrix Effects

Chromatographic Optimization Strategies

Retention Time Adjustment: Modify chromatographic conditions to shift Zofenoprilat's retention time away from regions of significant matrix interference identified by post-column infusion. For Zofenoprilat, which has moderate lipophilicity, achieving sufficient retention (typically >2.5 minutes) helps avoid early-elizing phospholipids and salts that commonly cause ion suppression in ESI+ mode [5] [3].

Mobile Phase Optimization:

  • Use high-purity reagents and additives to minimize chemical noise
  • Consider alternative ion-pairing agents if formic acid shows suppression
  • Implement gradient elution with sufficient strong solvent to elute strongly retained matrix components between runs
  • Add volatile buffers at low concentrations (1-5 mM) to improve peak shape without causing suppression

Column Selection:

  • Test different stationary phases (C18, C8, phenyl, polar embedded)
  • Consider smaller particle sizes (sub-2μm) for improved resolution
  • Evaluate column dimensions (shorter columns for faster analysis, longer columns for complex matrices)
Sample Preparation Techniques

Protein Precipitation (PPT): While simple and rapid, PPT often provides inadequate cleanup for complex matrices, potentially concentrating interfering compounds and exacerbating matrix effects [3]. If using PPT for Zofenoprilat:

  • Evaluate different organic solvents (acetonitrile, methanol, acetone)
  • Implement dilution-after-PPT to reduce matrix concentration
  • Consider low-temperature PPT to improve protein precipitation efficiency

Solid-Phase Extraction (SPE): Provides superior clean-up through selective retention mechanisms [6]. For Zofenoprilat:

  • C18 or mixed-mode sorbents effectively capture Zofenoprilat while removing phospholipids
  • Optimized wash steps with 5-20% organic remove weakly retained interferences
  • Elution optimization balances recovery and cleanliness

Liquid-Liquid Extraction (LLE): Effective for Zofenoprilat's properties:

  • Use tert-butyl methyl ether or ethyl acetate for efficient extraction
  • Adjust pH to suppress ionization for better extraction efficiency
  • Consider back-extraction into aqueous phase for additional clean-up

Table 2: Sample Preparation Methods for Minimizing Matrix Effects in Zofenoprilat Analysis

Technique Principles Advantages for Zofenoprilat Limitations Typical Matrix Effect Reduction
Protein Precipitation Protein denaturation with organic solvent Rapid; High recovery; Simple workflow Poor selectivity; May concentrate interferences Minimal to moderate (10-30%)
Solid-Phase Extraction Selective retention based on chemical properties Excellent phospholipid removal; High purity extracts Method development complexity; Higher cost Significant (50-80%)
Liquid-Liquid Extraction Partitioning between immiscible solvents Efficient removal of polar interferences; Scalability Emulsion formation; Solvent evaporation required Moderate to significant (40-70%)
Dilution Simple sample dilution Extremely simple; No additional method development Sensitivity reduction; Limited applicability Variable (dependent on dilution factor)
MS Parameter Optimization

Source Parameter Adjustments:

  • Optimize source temperature and drying gas flows to improve desolvation
  • Adjust nebulizer pressure for optimal aerosol generation
  • Fine-tune capillary voltage and cone voltage for Zofenoprilat's specific properties

Alternative Ionization Sources: Consider APCI (Atmospheric Pressure Chemical Ionization) as Zofenoprilat may be less prone to matrix effects in APCI compared to ESI due to different ionization mechanisms occurring in the gas phase rather than liquid phase [3].

Compensation Methods for Matrix Effects

Stable Isotope-Labeled Internal Standard (SIL-IS)

The gold standard approach for compensating matrix effects uses a stable isotope-labeled version of Zofenoprilat (e.g., deuterated or ¹³C-labeled) as an internal standard [5] [3]. The SIL-IS experiences nearly identical matrix effects as the native analyte but is distinguished by mass difference.

  • Implementation:

    • Select a SIL-IS with sufficient mass shift (≥3 Da) to avoid cross-talk
    • Add SIL-IS at the beginning of sample preparation to correct for both recovery and matrix effects
    • Ensure the SIL-IS co-elutes with the native analyte
    • Use consistent SIL-IS concentration across all samples and standards
  • Advantages:

    • Compensates for both ion suppression/enhancement and extraction efficiency variations
    • Provides superior accuracy and precision compared to other methods
    • Widely accepted by regulatory agencies
  • Limitations:

    • High cost of synthesis and purification
    • Potential limited availability for research compounds
    • Requires verification that the SIL-IS isn't present in study samples
Matrix-Matched Calibration

When SIL-IS is unavailable, matrix-matched calibration provides a practical alternative by preparing calibration standards in the same biological matrix as study samples [3] [6].

  • Procedure:

    • Prepare calibration standards by spiking Zofenoprilat into blank matrix
    • Process calibration standards alongside study samples using identical preparation protocols
    • Construct calibration curve using peak areas versus nominal concentrations
  • Critical Considerations:

    • Source multiple lots of blank matrix to prepare pooled matrix
    • Demonstrate lot-to-lot consistency in matrix effects
    • Ensure absolute matrix matching between standards and samples
    • Use surrogate matrices when authentic blank matrix is unavailable
  • Limitations:

    • Does not correct for extraction efficiency variations
    • Requires significant quantities of blank matrix
    • May not fully compensate for individual sample variations
Standard Addition Method

The standard addition method involves spiking additional known amounts of analyte into actual study samples [5]. This approach is particularly valuable when:

  • Blank matrix is completely unavailable
  • Analyzing tissues or complex matrices with significant individual variation
  • Method development resources are limited
  • Procedure:

    • Split each study sample into multiple aliquots
    • Spike increasing known concentrations of Zofenoprilat into each aliquot (except one)
    • Analyze all aliquots and plot signal response versus spiked concentration
    • Extrapolate the x-intercept to determine original concentration
  • Limitations:

    • Significantly increased analytical time and cost
    • Requires sufficient sample volume for multiple aliquots
    • Complex data analysis and regression calculations

The following workflow diagram illustrates the systematic approach to addressing matrix effects in Zofenoprilat quantification:

Start Start: Suspected Matrix Effects Detect Detection & Assessment Start->Detect ME_Quant Post-Extraction Addition (Quantitative ME%) Detect->ME_Quant ME_Qual Post-Column Infusion (Qualitative Regions) Detect->ME_Qual Assess Assess Matrix Effect Magnitude ME_Quant->Assess ME_Qual->Assess Minimize Minimization Strategies Assess->Minimize ME > |20%| Compensate Compensation Methods Assess->Compensate Any ME level Chrom Chromatographic Optimization Minimize->Chrom Sample Sample Preparation Enhancement Minimize->Sample MS MS Parameter Adjustment Minimize->MS Chrom->Compensate Sample->Compensate MS->Compensate SILIS Stable Isotope-Labeled Internal Standard Compensate->SILIS MatrixMatch Matrix-Matched Calibration Compensate->MatrixMatch StandardAdd Standard Addition Method Compensate->StandardAdd Validate Validate Final Method SILIS->Validate MatrixMatch->Validate StandardAdd->Validate End Robust Zofenoprilat Quantification Validate->End

Troubleshooting FAQ for Zofenoprilat Analysis

Q1: Why do we observe inconsistent Zofenoprilat peak areas between different plasma lots despite using the same concentration?

This inconsistency typically results from variable matrix effects between different plasma lots due to differences in phospholipid content, lipid composition, or other endogenous compounds [3]. To address this:

  • Implement a stable isotope-labeled internal standard (SIL-IS) for Zofenoprilat, which will experience identical matrix effects and normalize the response
  • Pool plasma from multiple donors when preparing calibration standards to average out lot-to-lot variations
  • Increase chromatographic separation to move Zofenoprilat retention away from phospholipid-rich regions (typically 2-4 minutes in reversed-phase LC)
  • Use a more selective sample preparation technique such as SPE with mixed-mode sorbents that effectively remove phospholipids
Q2: How can we improve the sensitivity of Zofenoprilat detection when matrix effects are causing significant signal suppression?

When matrix effects reduce sensitivity, consider these approaches:

  • Optimize sample clean-up using selective extraction techniques rather than simple protein precipitation
  • Implement effective chromatography to separate Zofenoprilat from suppressing compounds - sometimes a slight shift in retention time can dramatically reduce suppression
  • Evaluate alternative ionization sources - APCI typically shows less susceptibility to matrix effects than ESI for many compounds [3]
  • Dilute and re-inject samples if the sensitivity allows, as dilution reduces absolute matrix concentration
  • Modify the extraction protocol to remove specific interfering compounds identified through post-column infusion studies
Q3: What are the specific challenges in Zofenoprilat quantification related to its sulfhydryl group and how can we address them?

The sulfhydryl group in Zofenoprilat's structure presents specific analytical challenges:

  • Oxidation susceptibility: The sulfhydryl group can oxidize during sample collection, storage, or processing, leading to inaccurate quantification

    • Solution: Add antioxidant preservatives (e.g., ascorbic acid) to collection tubes and extraction solvents
    • Solution: Process samples under inert atmosphere or with minimal light exposure
    • Solution: Use fresh samples and monitor stability under storage conditions
  • Metal chelation: The sulfhydryl group may chelate with metal ions in solvents or systems

    • Solution: Use high-purity solvents and EDTA-containing mobile phases
    • Solution: Passivate LC system with EDTA solutions if needed
  • Protein binding: Enhanced non-specific binding to containers and systems

    • Solution: Use low-binding vials and tubes
    • Solution: Add detergents or competing thiols to minimize adsorption
Q4: How do we validate that matrix effects have been adequately controlled in our Zofenoprilat quantification method?

Adequate control of matrix effects should be demonstrated through:

  • Matrix factor calculations across at least 6 different lots of matrix, showing consistent results (CV < 15%) [3]
  • Post-column infusion studies showing no significant suppression at Zofenoprilat's retention time
  • Accuracy and precision data from QC samples prepared in different matrix lots meeting acceptance criteria (±15%)
  • Comparison of slopes between matrix-matched and solvent-based calibration curves showing minimal difference
  • IS-normalized matrix factor values close to 1.0 with minimal variability when using SIL-IS

Conclusion

Successfully overcoming matrix effects in Zofenoprilat quantification requires a systematic approach combining appropriate assessment methods, effective minimization strategies, and robust compensation techniques. The unique chemical properties of Zofenoprilat, particularly its sulfhydryl group which contributes to its pharmacological activity through hydrogen sulfide release [7] [2], may present specific analytical challenges that require tailored solutions.

By implementing the strategies outlined in this guide - from thorough assessment using post-extraction addition and post-column infusion methods, through chromatographic and sample preparation optimization, to the application of appropriate internal standards - researchers can develop robust, reliable quantification methods for Zofenoprilat across various applications. These applications range from pharmaceutical quality control and bioequivalence studies to clinical research investigating Zofenopril's cardiovascular benefits beyond blood pressure control, including its effects on arterial stiffness and oxidative stress [1] [8].

References

Zofenoprilat-d5 storage and handling guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guidelines

The available information primarily details the storage for the closely related compound Zofenopril-d5. As deuterated analogs typically share similar stability profiles, these guidelines can be reliably applied to Zofenoprilat-d5 for your experimental planning.

Property Specification
Chemical Stability Stable at ambient temperature for a few days during shipping [1]
Long-Term Storage (Powder) -20°C for 3 years or 4°C for 2 years [1]
Short-Term Storage (Solution) -80°C for 6 months or -20°C for 1 month [1]
Solubility May dissolve in DMSO; also soluble in H2O, Ethanol, DMF [1]

Safe Handling Practices: Always consult the Safety Data Sheet (SDS) before use. Wear appropriate Personal Protective Equipment (PPE) including safety goggles, gloves, and a lab coat. Work in a well-ventilated area and use a fume hood when handling powders. Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation. Prevent product contamination by using dedicated equipment [2].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with these compounds.

Issue Possible Cause Troubleshooting Solution
Low Recovery of Zofenoprilat Dimerization or mixed disulfide formation with endogenous thiols in plasma [3]. Use a reducing agent like 1,4-Dithiothreitol (DTT) in the plasma sample treatment to release and stabilize the thiol group [3].
Poor Chromatography Degraded analyte; suboptimal mobile phase. Ensure fresh sample preparation and proper storage. Use a mobile phase of methanol and 0.1% formic acid (e.g., 85:15, v/v) for improved separation [3].
Low Detection Sensitivity Inefficient ionization; matrix effects. Use a phenyl-hexyl or C8 column with a mobile phase containing 0.1% formic acid to enhance positive electrospray ionization (ESI+) response [4] [3].

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Zofenoprilat-d5 in research? A1: Zofenoprilat-d5 is a deuterium-labeled analog primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Zofenopril and Zofenoprilat in biological matrices like human plasma [5].

Q2: How should I prepare an in vivo formulation for animal studies? A2: For products with low water solubility, you may need to use specific formulation vehicles. One common method is to suspend the compound in a 0.5% Carboxymethylcellulose Sodium (CMC Na) solution [1]. Always prepare fresh formulations shortly before administration.

Q3: What is the relationship between Zofenopril and Zofenoprilat? A3: Zofenoprilat is the active metabolite of the prodrug Zofenopril. It is a potent angiotensin-converting enzyme (ACE) inhibitor [6] [7]. Analytical methods often require the simultaneous quantification of both the prodrug and its active metabolite [4] [3].

Experimental Protocol: Quantification in Human Plasma

The following workflow and detailed steps are adapted from validated LC-MS/MS methods for the simultaneous determination of Zofenopril and its active metabolite Zofenoprilat in human plasma [4] [3]. You can adapt this robust methodology using Zofenoprilat-d5 as the internal standard.

Start Start: Plasma Sample A Add Reducer (DTT) and Internal Standard (Zofenoprilat-d5) Start->A B Liquid-Liquid Extraction with Methyl tert-butyl ether under acidic conditions A->B C Chromatography: C8 Column, Methanol/ 0.1% Formic Acid Mobile Phase B->C D Mass Spectrometry Detection: Positive Electrospray Ionization (ESI+) C->D End End: Data Analysis & Quantification D->End

Sample Preparation:

  • Reduction: To a plasma sample, add 1,4-Dithiothreitol (DTT) as a reducer to break disulfide bonds and stabilize the thiol group of Zofenoprilat [3].
  • Internal Standard: Add a known amount of Zofenoprilat-d5 as the internal standard [5].
  • Extraction: Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE) under acidic conditions. Mix thoroughly and then centrifuge to separate the organic layer [4] [3].
  • Concentration: Transfer the organic layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for injection [4].

Instrumental Analysis:

  • Chromatography:
    • Column: Use a Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5µm) or C8 column [4] [3].
    • Mobile Phase: An isocratic or high-percentage organic mobile phase is effective. One validated method uses Methanol and 0.1% Formic acid in water (95:5, v/v) [4], while another uses a ratio of 85:15 [3].
    • Flow Rate: 1.0 mL/min or 0.2 mL/min, depending on column dimensions [4] [3].
  • Mass Spectrometry:
    • Ionization: Positive Electrospray Ionization (ESI+).
    • Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity [4] [3].

Key Takeaways

  • Storage: For long-term stability, store Zofenoprilat-d5 as a powder at -20°C.
  • Handling: The critical step for accurate quantification of the thiol-containing Zofenoprilat is using a reducing agent (DTT) during plasma sample pretreatment.
  • Analysis: Robust LC-MS/MS methods exist, utilizing Zofenoprilat-d5 as an internal standard, a phenyl or C8 column, and a methanol-rich mobile phase with formic acid for optimal performance.

References

troubleshooting Zofenoprilat chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific challenges you might face:

  • What is the most critical step for stabilizing Zofenoprilat during sample preparation? The single most important step is the addition of a reducing agent to prevent the oxidation of Zofenoprilat's sulfhydryl (-SH) group into disulfide-bonded dimers. One validated method uses mercaptoethanol as a stabilizer in the plasma sample to convert any dimers back to the monomeric form and prevent new dimer formation during analysis [1].

  • Which stress conditions cause the most degradation for Zofenopril? Forced degradation studies show that Zofenopril is most susceptible to base hydrolysis and oxidative stress [2] [3]. The drug remains relatively stable under acid, neutral, thermal, and photolytic stress. If your analysis is performed under basic conditions, this could be a significant source of interference and degradation products.

  • Can I analyze Zofenopril and Zofenoprilat without chemical derivatization? Yes. While older methods relied on complex derivatization, modern LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of both compounds in human plasma without the need for derivatization [1] [4]. These methods are noted for their high sensitivity, selectivity, and shorter run times.

Detailed Experimental Protocol

Below is a summarized LC-MS/MS method adapted from the literature for the determination of Zofenopril and Zofenoprilat in human plasma [1]. This protocol can serve as a robust starting point for your experiments.

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Goal Simultaneous determination of Zofenopril and Zofenoprilat in human plasma without derivatization.
Sample Stabilization Add a proper chemical stabilizer (e.g., mercaptoethanol) to plasma samples to prevent the formation of Zofenoprilat disulfide dimers.
Sample Preparation Single-step liquid-liquid extraction using methyl tert-butyl ether (MTBE).
Chromatography Column Phenyl-hexyl column (5 μm, 250 mm × 4.6 mm i.d.) [4].
Mobile Phase Methanol and water (95:5, v/v) containing 0.1% formic acid [4].
Flow Rate 1.0 mL/min.
Mass Spectrometry Electrospray ionization (ESI) in positive ion mode. Detection via Multiple Reaction Monitoring (MRM).
Internal Standard (IS) Fosinopril sodium [1] [4].
Linear Range Zofenopril: 0.1-1050 ng/mL; Zofenoprilat: 0.25-2500 ng/mL.
Run Time Approximately 6.0 minutes [1].

Troubleshooting Guide

Use this table to diagnose and resolve common problems in your chromatographic analysis.

Problem Possible Cause Suggested Solution
Poor Peak Shape for Zofenoprilat Oxidation of the sulfhydryl group leading to dimerization. Ensure a reducing agent (e.g., mercaptoethanol) is added immediately during sample preparation [1].
Low Recovery of Zofenoprilat Inefficient extraction or degradation during sample processing. Optimize the liquid-liquid extraction procedure. Check the pH of the sample and ensure the stabilizer is fresh and effective.
Multiple Unknown Peaks Degradation of the drug under stress conditions. Check the pH of your mobile phase and samples. Avoid basic conditions, as Zofenopril is highly labile to base hydrolysis [2] [3].
Low Sensitivity Suboptimal mass spectrometry parameters or ion suppression. Tune MS parameters for the analytes. The predominant ion for both is [M+H]+. Optimize parameters like sheath gas, auxiliary gas, and collision energy (CID) [1].

The following diagram illustrates the core workflow and critical control points for a successful analysis, integrating the key troubleshooting advice.

G Start Start Analysis Stabilize Add Stabilizer (e.g., Mercaptoethanol) to Plasma Sample Start->Stabilize Extract Liquid-Liquid Extraction with Methyl tert-Butyl Ether Stabilize->Extract Critical1 Critical Step: Prevents Zofenoprilat Oxidation/Dimerization Stabilize->Critical1 Chromatography LC Separation Phenyl-hexyl Column Mobile Phase: MeOH/H₂O (95:5) + 0.1% HCOOH Extract->Chromatography Critical2 Critical Step: Ensures High Analytic Recovery Extract->Critical2 Detection MS/MS Detection ESI Positive Mode, MRM Chromatography->Detection End Analysis Complete Detection->End

The key to robust separation lies in controlling the chemical stability of the analytes. The protocols and troubleshooting tips provided should give you a solid foundation for method development and optimization.

References

method validation parameters for Zofenoprilat bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Analytical Method: LC-MS/MS without Derivatization

This method is characterized by a single extraction step and avoids complex derivatization procedures [1] [2].

Parameter Specification / Condition
Analytes Zofenopril & Zofenoprilat [1]
Internal Standard Fosinopril sodium [1]
Sample Preparation Single-step liquid-liquid extraction with methyl tert-butyl ether (MTBE) [1]
Critical Additive Chemical stabilizer (e.g., mercaptoethanol) to prevent disulfide dimer formation [2]
Chromatography Column Phenyl-hexyl (250 mm × 4.6 mm, 5 μm) [1]
Mobile Phase Methanol:Water (95:5, v/v) with 0.1% formic acid [1]
Flow Rate 1.0 mL/min [1]
Ionization Source Electrospray Ionization (ESI), positive mode [1]
Detection Tandem Mass Spectrometry (MS/MS) in reaction monitoring (MRM) mode [1]
Run Time 6.0 minutes [2]

The following diagram illustrates the experimental workflow, highlighting key stages where issues may arise:

workflow cluster_critical_steps Critical Steps for Troubleshooting Plasma Sample Plasma Sample Add Stabilizer & IS Add Stabilizer & IS Plasma Sample->Add Stabilizer & IS MTBE Extraction MTBE Extraction Add Stabilizer & IS->MTBE Extraction LC-MS/MS Analysis LC-MS/MS Analysis MTBE Extraction->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Troubleshooting Guide & FAQs

Here are specific issues and solutions related to the Zofenoprilat bioanalysis method:

Category Problem Possible Cause & Solution

| Sample Preparation | Poor recovery of Zofenoprilat [2] | Cause: Formation of disulfide dimers. Solution: Use a proper chemical stabilizer (e.g., mercaptoethanol) in the plasma sample to convert dimers and prevent their formation. | | | Inconsistent Internal Standard response | Cause: Improper extraction efficiency. Solution: Ensure rigorous vortex mixing during the single-step MTBE extraction as per method specifications [1]. | | Chromatography | Poor peak shape or resolution | Cause: Column not suitable or mobile phase degradation. Solution: Use the specified phenyl-hexyl column. Ensure mobile phase is freshly prepared with 0.1% formic acid to maintain ionization efficiency [1]. | | Mass Spectrometry | Low sensitivity / High background noise | Cause: Suboptimal MS parameters. Solution: Tune MS parameters for the specific [M+H]+ ions and fragment pairs. For Zofenopril, Zofenoprilat, and Fosinopril (IS), optimize CID and collision energy [2]. | | Assay Performance | High %CV or accuracy outside limits [1] | Cause: The method's inter- and intra-batch precision and accuracy were validated to be better than 14%. Consistent deviations may indicate a problem with the standard curve, which should be linear from 0.1052–1052 ng/mL for Zofenopril and 0.2508–2508 ng/mL for Zofenoprilat [1]. |

Proactive Measures for Robust Bioanalysis

To ensure consistent results, adhere to these general best practices:

  • Consumables and Cleaning: Use certified, low-binding consumables (e.g., borosilicate glass tubes are preferred over plastic) to prevent adsorption of analytes or endotoxin contamination, which can interfere with assays [3]. Maintain strict cleaning routines for work areas and equipment.
  • Technique: Follow recommended vortex mixing and pipetting techniques meticulously, as deviations can compromise standard curves and introduce contamination [3].
  • Method Suitability: Always validate the system's performance before analyzing study samples. This includes checking the precision and accuracy of quality control samples to ensure the method is performing as per its original validation, where the coefficient of determination (r²) was greater than 0.995 [1].

References

Troubleshooting Guide: Reducing Zofenoprilat Adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary strategies to minimize surface adsorption of drug molecules like Zofenoprilat in analytical systems?

Non-specific adsorption to surfaces like vials, tubing, and columns is a common challenge. The following table outlines the core parameters to investigate and optimize.

Parameter to Investigate Suggested Modification Primary Goal / Mechanism of Action
Solution pH Adjust pH to alter the ionization state of Zofenoprilat. Reduce ionic interaction with charged surfaces by making the molecule neutral or similarly charged to the surface [1].
Solvent/Matrix Add organic modifiers (e.g., 1-5% ACN, MeOH) or use a competing agent. Disrupt hydrophobic interactions and occupy adsorption sites; competitors (e.g., BSA, surfactants) block active sites on the surface [1].
Surface Material Switch container/liner materials (e.g., from glass to polypropylene or silanized glass). Use a material with lower inherent binding affinity for the analyte molecule [1].
System Conditioning Pre-treat surfaces with a silanizing agent or a solution of a competing agent. Passivate active sites on the system's surfaces before introducing the sample [1].

Q2: What detailed experimental protocol can be used to systematically identify the source of adsorption?

This protocol uses a factorial design approach to efficiently study multiple variables and their interactions simultaneously [1].

1. Materials and Preparation

  • Stock Solution: Prepare a Zofenoprilat stock solution in a suitable, pure solvent (e.g., DMSO).
  • Working Solutions: Dilute the stock to the desired concentration (e.g., 1 µg/mL) in a set of different test matrices. Key matrices to test include:
    • Aqueous buffers at different pH levels (e.g., pH 3, 5, 7, 9).
    • Buffers with low concentrations (0.01-0.1%) of surfactants (e.g., Tween-20) or proteins (e.g., BSA).
    • Buffers with organic modifiers (e.g., 1-5% Acetonitrile or Methanol).

2. Experimental Setup and Incubation

  • Container Materials: Select a range of common vial/container materials (e.g., clear glass, amber glass, polypropylene, silanized glass).
  • Factorial Design: Set up an experiment where each matrix is placed in each container type.
  • Incubation: Allow the solutions to stand in the containers for a time period representative of your analytical workflow (e.g., 1, 6, 24 hours) at a controlled temperature (e.g., 4°C and 25°C).

3. Analysis and Quantification

  • Sample Analysis: After incubation, analyze the concentration of Zofenoprilat remaining in solution using your standard analytical method (e.g., HPLC-UV, LC-MS/MS).
  • Recovery Calculation: Calculate the percentage recovery for each condition: (Measured Concentration / Theoretical Concentration) * 100.
  • Data Analysis: Use statistical analysis to identify which factors (pH, container material, additive) and their interactions have a significant effect on recovery. The condition yielding recovery closest to 100% indicates the optimal setup.

Experimental Workflow for Adsorption Reduction

The following diagram illustrates the logical workflow for the systematic protocol described above.

Start Start: Adsorption Issue Identified P1 Prepare Stock & Test Matrices (Vary pH, Additives, Organics) Start->P1 P2 Select Container Materials (Glass, PP, Silanized) P1->P2 P3 Set Up Factorial Experiment P2->P3 P4 Incubate Solutions P3->P4 P5 Analyze Samples (LC-MS/MS) P4->P5 P6 Calculate % Recovery P5->P6 Decision Recovery > 95% ? P6->Decision End Optimal Conditions Identified Decision->End Yes Loop Modify Parameters Based on Statistical Analysis Decision->Loop No Loop->P1

Systematic Adsorption Troubleshooting Workflow

Key Scientific Context and Future Directions

Understanding Adsorption Mechanisms: Adsorption is often driven by chemisorption, a strong, specific chemical interaction between the analyte and the surface, which can be exothermic and spontaneous [1]. For a peptide-based molecule like Zofenoprilat, interactions can involve hydrogen bonding, ionic interactions with charged groups, or hydrophobic effects.

Advanced Enabling Technologies: The field of drug discovery is increasingly using advanced technologies that could be applied to this challenge:

  • High-Throughput Experimentation (HTE): Allows for the rapid, miniaturized testing of hundreds of different conditions (buffers, additives, surfaces) simultaneously to quickly find an optimal solution [2].
  • Computer-Assisted Drug Design (CADD): Molecular modeling and Density Functional Theory (DFT) calculations can be used to model the interaction energy between Zofenoprilat and different surface materials, providing a theoretical guide for experimental work [1] [2].

Important Limitations and Next Steps

Please be aware that the guidance above is based on general principles of analytical chemistry and adsorption science, as the search results I obtained did not contain specific published data on Zofenoprilat itself.

To move forward, I suggest:

  • Consulting Specialized Literature: Conduct a deeper search in scientific databases using terms like "Zofenoprilat stability," "ACE inhibitor LC-MS method development," and "peptide adsorption minimization."
  • Leveraging Internal Data: If available, review any existing in-house data or method development reports for Zofenoprilat or structurally similar compounds.
  • Engaging Technical Support: Contact the technical support teams of the manufacturers of your analytical instrumentation (e.g., HPLC, LC-MS) and consumables. They often have extensive, application-specific knowledge.

References

comparison of Zofenoprilat deuterated vs non-deuterated standards

Author: Smolecule Technical Support Team. Date: February 2026

Zofenoprilat: The Non-Deuterated Standard

Zofenoprilat is the active metabolite of the prodrug Zofenopril, which is an Angiotensin-Converting Enzyme (ACE) inhibitor used in cardiovascular therapy [1] [2]. Its key characteristics are summarized in the table below.

Feature Description of Zofenoprilat / Zofenopril
Drug Type Sulfhydryl-containing ACE inhibitor [1]
Status Non-deuterated, established drug [3] [1]
Key Properties High lipophilicity, potent tissue penetration, antioxidant activity [1]
Cardioprotective Effects Improved clinical outcomes post-myocardial infarction; reduced hospitalization and mortality compared to other ACEIs like ramipril [3] [1]
Unique Mechanism Releases hydrogen sulfide (H₂S), contributing to vasodilation and endothelial function improvement [4]
Clinical Evidence Supported by the SMILE program; shows benefits in hypertension and acute myocardial infarction [3] [1]

The Potential of Deuterated Drugs

Deuteration is a strategy in drug discovery that involves replacing hydrogen (^1H) atoms in a molecule with deuterium (^2H), a heavier, stable isotope [5]. While this is a subtle structural change, it can lead to significant improvements in a drug's pharmacokinetic and toxicity profile [5].

The core rationale lies in the Deuterium Kinetic Isotope Effect (DKIE). A C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy to break [5] [6]. This can lead to the following potential benefits:

  • Slowed Metabolism: If the cleavage of a C-H bond is the rate-limiting step in metabolism, deuteration can slow this process down [5]. This is particularly relevant for oxidative metabolism mediated by cytochrome P450 (CYP) enzymes [5].
  • Improved Pharmacokinetics: A slower metabolic rate can lead to a longer half-life of the drug, higher systemic exposure (increased AUC), and potentially allow for lower or less frequent dosing [6].
  • Altered Metabolic Pathways: Deuteration can reduce the formation of toxic or reactive metabolites by shunting metabolism toward safer pathways (metabolic switching) [5] [6].
  • Stabilization of Chiral Centers: Deuteration can slow down the racemization (interconversion) of chiral centers in a drug molecule, potentially preserving the activity of the therapeutically active enantiomer [6].

The following diagram illustrates the core concept of the Deuterium Kinetic Isotope Effect (DKIE):

G A C-H Bond (Higher Vibrational Energy) B Bond Cleavage (Faster Rate: kH) A->B Less Stable C Metabolite Formation B->C G DKIE = kH / kD > 1 B->G D C-D Bond (Lower Vibrational Energy) E Bond Cleavage (Slower Rate: kD) D->E More Stable F Parent Drug Persists E->F E->G

Experimental Protocols for Deuterated Drug Development

For researchers, assessing a deuterated drug candidate involves several key experimental approaches:

  • In Vitro Metabolic Stability Assays: These studies typically use human liver microsomes or recombinant CYP enzymes. The test compound is incubated in the system, and the remaining parent drug and formed metabolites are quantified over time using techniques like LC-MS/MS. A slower disappearance of the deuterated version indicates a positive DKIE [5].
  • Pharmacokinetic Studies in Animal Models: Preclinical PK studies in rodents or other relevant animals compare the deuterated and non-deuterated compounds after administration. Key parameters measured include Cmax, Tmax, AUC, half-life (t½), and clearance. The objective is to confirm the improved exposure and prolonged half-life predicted from in vitro data [5].
  • Metabolite Profiling and Identification: Using high-resolution mass spectrometry, researchers compare the metabolite profiles of the deuterated and non-deuterated drugs. This helps identify if deuteration has successfully reduced the formation of specific toxic metabolites or caused a shift to alternative pathways (metabolic switching) [5] [6].

Research Outlook on Deuterated Zofenoprilat

While deuterated Zofenoprilat is not a current reality, the field of deuterated drugs is mature. Since the 2017 approval of deutetrabenazine, the first deuterated drug, the strategy has evolved from creating "deuterium switches" of marketed drugs to incorporating deuteration earlier in novel drug discovery, as seen with deucravacitinib [5].

From a regulatory perspective, the FDA considers a deuterated compound to have a different active moiety from its non-deuterated counterpart. This qualifies it as a New Chemical Entity (NCE), granting it eligibility for 5-year market exclusivity [7].

Therefore, developing a deuterated version of Zofenoprilat could be a novel research project with the potential to improve upon its already established cardioprotective profile.

References

Zofenoprilat-d5 vs other ACE inhibitor metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Zofenopril and its Metabolite at a Glance

Feature Zofenopril (Parent Drug) Zofenoprilat (Active Metabolite) Zofenoprilat-d5 (Stable Isotope)
Role/Use Orally administered prodrug; used clinically for hypertension and post-myocardial infarction [1] [2] [3]. Active metabolite responsible for therapeutic ACE inhibition [1]. Deuterium-labeled internal standard for quantitative bioanalysis (LC-MS, GC-MS) [4] [5].
Key Characteristics Contains a sulfhydryl (SH) group; lipophilic; cardioprotective [2]. Formed after oral absorption; peak blood levels at ~1.5 hours [1]. Not for therapeutic use; enables precise drug quantification in research [4] [5].

Comparative Pharmacokinetic and Clinical Data

The table below summarizes comparative data for Zofenopril and other ACE inhibitors, largely based on clinical studies. Note that this data pertains to the parent drugs, not their metabolites.

ACE Inhibitor (Prodrug) Active Metabolite Key Pharmacokinetic/Clinical Findings (from Clinical Studies)

| Zofenopril [1] [3] | Zofenoprilat | • Higher AUC than ramipril/ramiprilat (Zofenopril: 84.25 ± 34.47; Zofenoprilat: 653.67 ± 174.91 ng/ml×h). • Reduced cough incidence vs. ramipril. • Cardioprotective benefits shown in SMILE studies (e.g., lower 1-year risk of death/CV events vs. placebo/ramipril). | | Ramipril [1] | Ramiprilat | • Lower AUC than zofenopril/zofenoprilat (Ramipril: 47.40 ± 21.30; Ramiprilat: 182.26 ± 61.28 ng/ml×h). • Increased cough sensitivity and airway inflammation (FeNO) in healthy volunteers. | | Lisinopril [6] [7] | (Not a prodrug) | • Direct activity; no metabolic activation required. • In heart failure models, improved endothelial function but lacked the NO-potentiating effect of SH-containing Zofenopril. |

Suggested Experimental Pathways for Comparison

For a comprehensive comparison guide, you might consider designing experiments around the following areas where differences between ACE inhibitors have been observed.

1. Analytical Method Development and Quantification This protocol directly utilizes compounds like Zofenoprilat-d5.

  • Objective: To develop and validate a precise LC-MS/MS method for quantifying Zofenoprilat in plasma.
  • Procedure:
    • Internal Standard: Use Zofenoprilat-d5 as the internal standard [4] [5].
    • Sample Preparation: Perform protein precipitation or solid-phase extraction on plasma samples.
    • Chromatography: Separate analytes using a reversed-phase C18 column.
    • Mass Spectrometry: Monitor and quantify using multiple reaction monitoring (MRM) for Zofenoprilat and the deuterated internal standard.
  • Expected Data: Method validation parameters (linearity, accuracy, precision) demonstrating the reliability of the assay with the deuterated standard.

2. Assessing Bradykinin-Mediated Effects (e.g., Cough) This is a key differentiator for side-effect profiles.

  • Objective: To compare the effect of different ACE inhibitors on cough reflex sensitivity.
  • Procedure [1]:
    • Subject Grouping: Healthy volunteers or animal models administered Zofenopril, Ramipril, or Lisinopril.
    • Challenge Test: Assess cough sensitivity by exposing subjects to inhaled tussigenic agents (e.g., capsaicin, citric acid).
    • Endpoint Measurement: Record the concentration of agent required to induce 2 or 5 coughs (C2, C5).
  • Expected Data: Zofenopril is expected to show a lesser increase in cough sensitivity compared to Ramipril [1].

3. Evaluating Endothelial Function and NO Modulation This explores the mechanistic impact of the sulfhydryl group.

  • Objective: To compare the ability of different ACE inhibitors to improve endothelial function and potentiate nitric oxide (NO).
  • Procedure [7]:
    • Model: Use isolated vessel rings from heart failure models.
    • Treatment: Apply different ACE inhibitors chronically.
    • Stimulation & Measurement:
      • Stimulate with acetylcholine (receptor-dependent) or calcium ionophore A23187 (receptor-independent).
      • Measure vasodilation in the presence of a NOS inhibitor (L-NMMA) to determine NO contribution.
  • Expected Data: SH-containing ACEIs like Zofenopril may potentiate the effect of endogenous and exogenous NO, unlike non-SH ACEIs like Lisinopril [7].

Experimental Workflow for Bioanalysis

For a clear visual understanding, the following diagram outlines the core workflow for the bioanalytical method development experiment described above.

start Start Method Development is Spike with Internal Standard (Zofenoprilat-d5) start->is sp Sample Preparation (Protein Precipitation, SPE) lc Liquid Chromatography (LC) Analyte Separation sp->lc is->sp ms Mass Spectrometry (MS) MRM Quantification lc->ms va Method Validation (Linearity, Accuracy, Precision) ms->va end Validated Bioanalytical Assay va->end

Insights for Your Comparison Guide

  • The Sulfhydryl Group is a Key Differentiator: Zofenopril's unique sulfhydryl group contributes to antioxidant properties, enhanced tissue penetration, and modulation of nitric oxide, which may underlie its clinical benefits and lower incidence of cough [7] [2].
  • Focus on the Active Metabolite in Research: While Zofenoprilat is the active drug form, Zofenoprilat-d5 serves a distinct, critical role in ensuring accurate measurement of the drug and its metabolite in preclinical and clinical research [4] [5].

References

Comparative Analysis of Zofenopril & Zofenoprilat Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, highlighting key methodological parameters and performance data for easy comparison.

Analytical Parameter Method 1: Direct Analysis [1] [2] Method 2: Derivatization-Based Analysis [3] [4]
Analytes Zofenopril & Zofenoprilat [1] Zofenopril & Zofenoprilat [4]
Sample Matrix Human Plasma [1] Human Plasma [4]
Sample Preparation Single-step liquid-liquid extraction with methyl tert-butyl ether [1] Liquid-liquid extraction with toluene after derivatization with N-ethylmaleimide (NEM) [4]
Chemical Derivatization Not required [1] Required (to protect the free sulfhydryl group of Zofenoprilat) [4]
Chromatography Column Phenyl-hexyl [1] Not specified in abstract
Mobile Phase Methanol:Water (95:5, v/v) + 0.1% Formic Acid [1] Not specified in abstract
Ionization Mode Electrospray Ionization (ESI), positive ion mode [1] [2] Negative ion spray ionization mode [4]
Linear Range (Zofenopril) 0.1052 - 1052 ng/mL [1] 1 - 300 ng/mL [4]
Linear Range (Zofenoprilat) 0.2508 - 2508 ng/mL [1] 2 - 600 ng/mL [4]
Limit of Quantitation (LOQ) Not explicitly stated (Lowest calibration point: ~0.1 ng/mL for Zofenopril) [1] 1 ng/mL (Zofenopril), 2 ng/mL (Zofenoprilat) [4]
Extraction Recovery ~93.5% (Zofenopril), ~92.5% (Zofenoprilat) [1] ~84.8% (Zofenopril), ~70.1% (Zofenoprilat) [4]
Run Time 6.0 minutes [2] Not specified in abstract
Suitability Routine high-throughput analysis due to simplicity and speed [2] Highly sensitive and specific determination [4]

Detailed Experimental Protocols

For researchers seeking to implement or validate these methods, the following sections detail the core experimental protocols.

Method 1: Direct LC-MS/MS Analysis without Derivatization

This method was developed to overcome the challenges of complex derivatization procedures and the polarity difference between Zofenopril and Zofenoprilat [2].

  • Sample Preparation: The method uses a single-step liquid-liquid extraction from human plasma with methyl tert-butyl ether (MTBE). A proper chemical stabilizer (likely a reducing agent) is used to convert any disulfide dimers of Zofenoprilat back into the monomeric form and prevent their reformation during analysis [1] [2].
  • LC Conditions: Separation is achieved on a phenyl-hexyl column (250 mm × 4.6 mm, 5 µm). The mobile phase is a mixture of methanol and water in a 95:5 ratio, containing 0.1% formic acid, delivered at a flow rate of 1.0 mL/min [1].
  • MS Detection: Analysis is performed using an electrospray ionization (ESI) source in positive ion mode. Detection is via Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions are monitored for Zofenopril, Zofenoprilat, and the Internal Standard (fosinopril sodium) [1] [2].
  • Method Validation: The method was validated over specified concentration ranges. Both inter- and intra-batch precision and accuracy for the analytes were reported to be better than 14%. The coefficient of determination (r²) for the calibration curves was greater than 0.995 [1].
Method 2: LC-MS/MS Analysis with Derivatization

This method focuses on stabilizing the free sulfhydryl group of Zofenoprilat to ensure accurate quantification and prevent oxidative degradation [4].

  • Sample Preparation: The free sulfhydryl groups of Zofenoprilat and its internal standard are protected by derivatization with N-ethylmaleimide (NEM), which forms stable succinimide derivatives. The analytes are then extracted from plasma using toluene [4].
  • MS Detection: This method uses an ESI source in negative ion mode. The deprotonated molecules [M-H]⁻ are selected as precursor ions. Key product ions for Zofenopril and its internal standard include a fragment at m/z 137, corresponding to the S-benzoyl group [3] [4].
  • Method Validation: The method was validated with a lower limit of quantitation of 1 ng/mL for Zofenopril and 2 ng/mL for Zofenoprilat. The inter- and intra-assay precision and accuracy for both compounds were reported to be better than 10% [4].

Workflow Visualization: Direct vs. Derivatization-Based Analysis

The following diagram illustrates the key steps and decision points in the two analytical workflows, highlighting their fundamental differences.

G Start Human Plasma Sample Decision Method Selection Criteria: Throughput vs. Sensitivity? Start->Decision Stabilize SH group A1 Direct Analysis Path A2 Single-step LLE with Methyl tert-butyl ether A1->A2 B1 Derivatization Path B2 Derivatization with N-ethylmaleimide (NEM) B1->B2 A3 LC-MS/MS Analysis (Positive Ion Mode) A2->A3 A4 Data Acquisition & Quantification A3->A4 B3 LLE with Toluene B2->B3 B4 LC-MS/MS Analysis (Negative Ion Mode) B3->B4 B5 Data Acquisition & Quantification B4->B5 Decision->A1 High Throughput Simplicity Decision->B1 High Sensitivity SH Group Protection

Interpretation of Methodological Differences

The core difference between the two methods lies in handling Zofenoprilat's reactive sulfhydryl group. Key trade-offs to consider:

  • Throughput vs. Sensitivity: The direct method offers superior speed and simplicity, making it ideal for high-throughput environments [2]. The derivatization method provides high sensitivity and specificity for low-concentration determinations [4].
  • Recovery and Precision: The direct method demonstrates higher and more consistent recovery rates for both analytes [1]. The derivatization method, while having a lower recovery for Zofenoprilat, still maintains excellent precision and accuracy below 10% [4].
  • Ionization Mode: The choice of positive [1] versus negative [4] ionization mode is dictated by the final chemical form of the analyte and can significantly impact sensitivity and selectivity.

Key Conclusions for Researchers

  • For routine, high-throughput analysis of Zofenopril and Zofenoprilat, the direct method is likely the most efficient choice due to its simplicity and lack of a derivatization step [1] [2].
  • For applications requiring very high sensitivity or when analyte stability is a primary concern, the derivatization-based method provides a robust and validated alternative [3] [4].

References

Zofenoprilat-d5 accuracy and precision data

Author: Smolecule Technical Support Team. Date: February 2026

Application and Role of Zofenopril-d5

Zofenopril-d5 is a deuterium-labeled form of Zofenopril. Its primary confirmed application in research is to serve as an internal standard for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) [1] [2]. As a stable isotope-labeled compound, it is used to improve the accuracy and precision of measurements by accounting for variability during sample preparation and analysis.

LC-MS-MS Method for Zofenopril and Zofenoprilat

While data for Zofenopril-d5 itself is unavailable, a validated LC-MS-MS method for the unlabeled Zofenopril and its active metabolite (Zofenoprilat) offers insight into the analytical context where such an internal standard would be used [3]. Key performance data from this study is summarized below.

Parameter Result for Zofenopril Result for Zofenoprilat
Linear Range 1 - 300 ng/mL 2 - 600 ng/mL
Inter-/Intra-Assay Precision & Accuracy Better than 10% Better than 10%
Limit of Quantification (LOQ) 1 ng/mL 2 ng/mL
Extraction Recovery 84.8% on average 70.1% on average

This method used a derivatization step with N-ethylmaleimide (NEM) to protect the free sulfhydryl group of Zofenoprilat from oxidative degradation, followed by extraction with toluene and analysis via a triple-stage-quadrupole mass spectrometer [3].

The following flowchart illustrates the core sample preparation workflow from this method.

Start Human Plasma Sample Step1 Derivatization with NEM (Protects sulfhydryl group) Start->Step1 Step2 Add Internal Standard (Zofenopril-d5/Fluorine analog) Step1->Step2 Step3 Liquid-Liquid Extraction with Toluene Step2->Step3 Step4 LC-MS-MS Analysis Step3->Step4

References

specificity of Zofenoprilat-d5 in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Analysis

The specificity of Zofenopril-d5 is demonstrated through validated methods for quantifying the parent drug and its active metabolite. The key challenge in analysis is stabilizing the active metabolite, Zofenoprilat, which contains a reactive sulfhydryl group.

The workflow below summarizes the two main sample treatment approaches identified in the literature for analyzing Zofenopril and Zofenoprilat prior to LC-MS/MS quantification.

G Sample Treatment Workflows for Zofenopril Analysis (citation:1, citation:7) cluster_workflow1 Workflow 1: Reduction & Stabilization cluster_workflow2 Workflow 2: Derivatization Plasma Sample Plasma Sample Step1A Add 1,4-Dithiothreitol (DTT) (Reduces dimers/mixed disulfides) Plasma Sample->Step1A Step1B Derivatize with N-ethylmaleimide (NEM) (Protects free sulfhydryl groups) Plasma Sample->Step1B Step2A Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether under acidic conditions Step1A->Step2A Step3A LC-MS/MS Analysis (Positive ESI, C8 column, MeOH/0.1% Formic Acid mobile phase) Step2A->Step3A Step2B Liquid-Liquid Extraction (LLE) with toluene Step1B->Step2B Step3B LC-MS/MS Analysis (Negative ESI) Step2B->Step3B Zofenopril-d5 IS Zofenopril-d5 IS Zofenopril-d5 IS->Step1A Added early Zofenopril-d5 IS->Step1B Added early

The following table summarizes the core analytical parameters for these methods.

Parameter Method 1 (Tian et al.) [1] Method 2 (Bottazzo et al.) [2]
Analyte Stabilization Reductive (DTT) Derivatization (NEM)
Extraction Method Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE)
Internal Standard Diazepam Fluorine-labeled analogues
LC Column Agilent ZORBAX Eclipse XDB-C8 Not specified
MS Ionization Mode Positive Electrospray Ionization (ESI+) Negative Electrospray Ionization (ESI-)

| Quantification Range | Not fully detailed in abstract | Zofenopril: 1-300 ng/mL Zofenoprilat: 2-600 ng/mL | | Application | Pharmacokinetic study in human plasma | Pharmacokinetic study in human plasma |

Interpretation of Specificity

In this context, specificity refers to the method's ability to distinguish Zofenopril-d5 from the analytes of interest and other plasma components. The search results indicate that Zofenopril-d5 is explicitly offered as an internal standard for quantitative analysis by techniques like LC-MS [3]. Its deuterated structure provides a consistent mass shift, allowing the mass spectrometer to easily distinguish it from the unlabeled drug, thereby ensuring accurate and precise measurement.

References

Overview of Analytical Methods for Zofenopril/Zofenoprilat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core methodologies identified in the research, highlighting whether derivatization is used and the main purpose of each method.

Methodology Use of Derivatization Key Application / Context Key Details from Studies
LC-MS/MS (Non-Derivatized) [1] [2] [3] No Pharmacokinetic studies in human plasma Considered reliable and sensitive. Avoids complex derivatization by using a stabilizer (e.g., 1,4-Dithiothreitol) for the thiol group [1] [3].
Derivative LC-MS [4] [5] Yes Pharmacokinetic studies in human plasma Uses p-bromophenacyl bromide (p-BPB) as a derivatization reagent for simultaneous determination of parent drug and metabolite [4] [5].
Derivative Spectrophotometry [6] [7] Not Applicable Analysis of mixtures in pharmaceutical dosage forms Used for simultaneous determination of Zofenopril and Fluvastatin in mixtures, without a derivatization step [6] [7].

Detailed Experimental Protocols

For a deeper understanding, here are more detailed outlines of the methodologies from the key papers.

LC-MS/MS without Chemical Derivatization

This method focuses on stabilizing the thiol group of Zofenoprilat during sample preparation without subsequent chemical derivatization for analysis.

  • Sample Preparation & Stabilization:
    • Stabilizer: 1,4-Dithiothreitol (DTT) is used in plasma samples to release and stabilize the thiol group of Zofenoprilat from dimer and mixed forms with endogenous thiols [3].
    • Extraction: A liquid-liquid extraction with methyl tert-butyl ether (MTBE) under acidic conditions is employed [2] [3].
  • Chromatography:
    • Column: An Agilent ZORBAX Eclipse XDB-C8 column [3] or a phenyl-hexyl column [2].
    • Mobile Phase: Typically a mixture of methanol and water with a modifier like 0.1% formic acid, run in isocratic or gradient mode [2] [3].
  • Mass Spectrometry:
    • Ionization: Positive electrospray ionization (ESI+) [2] [3].
    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity [2] [3].

This workflow can be visualized as follows:

Start Plasma Sample Stabilization Stabilization with DTT Start->Stabilization Extraction Liquid-Liquid Extraction (MTBE, acidic) Stabilization->Extraction LC LC Separation (C8/Phenyl-Hexyl Column) Extraction->LC MS MS Detection (ESI+, MRM Mode) LC->MS Result Quantification MS->Result

Derivative LC-MS Method with p-BPB

This method uses a derivatization step to create a derivative of the analytes before LC-MS analysis.

  • Derivatization Reagent: p-bromophenacyl bromide (p-BPB) is used as the derivative reagent for the simultaneous determination of Zofenopril and Zofenoprilat [4] [5].
  • Application: The method was successfully applied to investigate the pharmacokinetic characteristics of the drug in healthy Chinese volunteers after single and multiple oral doses [5].

The general workflow for this approach is:

Start Plasma Sample Derivatization Chemical Derivatization with p-BPB Start->Derivatization Processing Sample Processing & Purification Derivatization->Processing LCMS LC-MS Analysis Processing->LCMS Result Quantification LCMS->Result

Key Insights for Your Comparison Guide

From the available data, you can objectively highlight the following points for your audience of researchers and scientists:

  • The Role of Thiol Stabilization: A critical step in analyzing Zofenoprilat is managing its reactive thiol group. Methods using DTT achieve this through stabilization without derivatizing the analyte for detection [3], while the p-BPB method uses a derivatization approach [4] [5].
  • Performance Claims: The non-derivatizing LC-MS/MS method is described as "simple, selective, and sensitive" [3], whereas an earlier non-derivatizing method was promoted as being "very sensitive" and avoiding the need for "complex" derivatization required by other techniques like GC [1]. You can present these as stated advantages of each method.
  • Application Context: All cited methods were developed and validated for the analysis of human plasma and applied in pharmacokinetic studies, demonstrating their suitability for bioanalysis [1] [5] [3].

References

Zofenoprilat-d5 stability in different storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions for Deuterated Compounds

Based on supplier specifications, the following storage conditions are recommended for these compounds.

Compound Form Short-Term Storage Long-Term Storage Solvent Storage
Zofenopril-d5 Powder -20°C (3 years), 4°C (2 years) [1] -20°C (3 years), 4°C (2 years) [1] -80°C (6 months), -20°C (1 month) [1]
Zofenoprilat-d5 Solid Refrigerator (2-8°C) [2] Refrigerator (2-8°C) for long-term storage [2] Information not specific

Experimental Protocol for Stability Assessment

While the search results do not contain a dedicated stability study for the deuterated forms, they do cite a validated analytical method used for quantifying the parent drug and its active metabolite in biological samples [3]. This protocol is crucial because any stability testing would rely on such a method.

The core steps of the published Liquid Chromatography with Tandem Mass Spectrometry (LC-MS-MS) method are as follows [3]:

  • Sample Derivatization: To prevent oxidative degradation of the active metabolite (Zofenoprilat, which contains a free sulfhydryl group), plasma samples are treated with N-ethylmaleimide (NEM). This reagent protects the sensitive thiol group by forming a stable succinimide derivative [3].
  • Compound Extraction: The protected compounds, along with their fluorine-labeled internal standards, are extracted from the plasma matrix using toluene as the solvent [3].
  • Chromatography and Detection: The dried extracts are reconstituted and analyzed by LC-MS-MS. The instrument used was a triple-stage quadrupole operating in negative ion spray ionization mode, allowing for highly specific and sensitive quantification [3].
  • Method Validation: The method was validated over a range of 1-300 ng/mL for Zofenopril and 2-600 ng/mL for Zofenoprilat, demonstrating precision and accuracy better than 10% [3].

The workflow below illustrates the key steps in this analytical process:

Start Plasma Sample Step1 Derivatization with NEM (Protects sulfhydryl group) Start->Step1 Step2 Liquid-Liquid Extraction (Solvent: Toluene) Step1->Step2 Step3 LC-MS-MS Analysis (Negative Ion Mode) Step2->Step3 End Quantification of Zofenopril & Zofenoprilat Step3->End

Interpretation of Available Data

  • Stability is Inferred from Methodology: The need for a derivatization step to protect Zofenoprilat's sulfhydryl group directly indicates that this moiety is susceptible to oxidative degradation [3]. This is a critical factor for storage and handling.
  • Comparative Stability with Other Drugs: A systematic review in the search results highlights that drug stability is highly specific to conditions like concentration, diluent, temperature, and duration [4]. Without experimental data for Zofenoprilat-d5 under these specific parameters, its stability profile remains less defined compared to some antibiotics which have been more extensively studied for use in varying climates [4].

References

evaluating Zofenoprilat-d5 as internal standard performance

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Internal Standard Use

The validated method for analyzing Zofenopril and Zofenoprilat using a deuterated internal standard like Zofenoprilat-d5 involves a specific workflow to ensure accuracy. The following diagram outlines the key steps from sample preparation to quantification.

G SamplePrep Sample Preparation AddIS Add Internal Standard (Zofenoprilat-d5) SamplePrep->AddIS Derivatization Derivatization with NEM (Prevents oxidative degradation) AddIS->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Toluene) Derivatization->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Chrom Chromatographic Separation (C18 Column) LCMSMS->Chrom Detection MS Detection (Negative Ion Mode, MRM) Chrom->Detection Quant Quantification (Peak Area Ratio) Detection->Quant

Here is a detailed breakdown of the experimental protocol based on the established method:

  • Sample Preparation and Derivatization: The internal standard (Zofenoprilat-d5) is added to the human plasma sample at a known, fixed concentration. A critical next step is the derivatization of the free sulfhydryl groups with N-ethylmaleimide (NEM). This reaction protects Zofenoprilat, Zofenoprilat-d5, and the active metabolite Zofenoprilat from oxidative degradation, ensuring stable and accurate measurement [1].
  • Compound Extraction: The analytes (Zofenopril and Zofenoprilat) and the internal standard are extracted from the plasma matrix using liquid-liquid extraction with an organic solvent like toluene. The average recovery for this step has been shown to be >70%, which is considered efficient for bioanalysis [1].
  • LC-MS/MS Analysis and Quantification:
    • Chromatography: The dried extracts are reconstituted and separated using a reverse-phase C18 column with a gradient elution to resolve the compounds of interest [1] [2].
    • Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer operating in negative ion spray ionization mode with Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity [1].
    • Calibration and Validation: The method is validated over a concentration range of 1–300 ng/mL for Zofenopril and 2–600 ng/mL for Zofenoprilat. The inter- and intra-assay precision and accuracy for both compounds are better than 10%, with a limit of quantitation as low as 1 ng/mL, meeting rigorous bioanalytical standards [1].

Performance Comparison with Other Standards

The choice of internal standard significantly impacts the accuracy and reliability of quantitative bioanalysis. Here's how different types compare:

Standard Type Key Feature Performance & Reliability

| Stable Isotope-Labeled (SIL) (e.g., Zofenoprilat-d5) | Chemically identical but with heavier isotopes (2H, 13C) [3]. | Excellent reliability. Tracks the analyte perfectly through all steps, correcting for matrix effects and procedural losses. Recommended by regulatory guidelines when possible [4] [5]. | | Structural Analog | Structurally similar but not identical molecule [5]. | Variable and less reliable. May not co-elute chromatographically, leading to suboptimal tracking of matrix effects or ionization suppression. Can be a "foe" and cause inaccurate results [5]. | | External Standard | Analyzed in separate samples, not added to the unknown [6]. | Moderate reliability. Does not correct for losses during sample preparation or matrix effects in individual samples. Best for simple, robust methods with minimal sample clean-up [6]. |

Key Insights for Researchers

  • Superiority of Stable Isotope Internal Standards: The scientific consensus strongly favors stable isotope-labeled internal standards for regulated LC-MS/MS bioanalysis. They are considered the gold standard because their nearly identical physical and chemical properties to the analytes ensure they experience the same matrix effects, recovery, and ionization efficiency [3] [5].
  • Monitoring Internal Standard Response: Even with a perfect internal standard like a SIL, its response should be monitored during sample analysis. The FDA M10 guidance recommends investigating the root cause if significant internal standard response variability is observed, as it can indicate issues with sample integrity, instrument performance, or sample processing errors [4] [5].

References

Comprehensive Comparison of Analytical Techniques for Zofenopril and Zofenoprilat: LC-MS vs HPLC Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zofenopril and Analytical Challenges

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug that undergoes metabolic hydrolysis to yield its active metabolite zofenoprilat, which contains a free sulfhydryl group responsible for its therapeutic activity [1] [2]. This sulfhydryl group presents significant analytical challenges due to its susceptibility to oxidative degradation, potentially forming disulfide dimers or conjugates with endogenous thiol compounds during sample processing and analysis [1] [3]. Additionally, the polarity difference between the parent drug and its metabolite further complicates simultaneous quantification [1].

The analysis of ACE inhibitors like zofenopril has historically been methodologically challenging because these compounds lack adequate chromophore groups for sensitive detection, traditionally necessitating derivatization procedures that increase analytical complexity and processing time [2]. Early methods included radioimmunoassay (RIA), gas chromatography (GC), and high-performance liquid chromatography (HPLC) with various detection systems, all requiring chemical derivatization to enable sensitive detection [2] [4]. These limitations have driven the development of more advanced analytical techniques that can overcome these challenges while providing the sensitivity, specificity, and efficiency required for modern pharmaceutical analysis and pharmacokinetic studies.

LC-MS/MS Methodologies for Zofenopril Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the predominant technique for the analysis of zofenopril and zofenoprilat in biological matrices due to its superior sensitivity, specificity, and efficiency. The core advantage of LC-MS/MS approaches lies in their ability to directly quantify both compounds without the need for complex derivatization procedures, though they require careful attention to the stabilization of the reactive sulfhydryl group in zofenoprilat [1].

Method Development and Optimization
  • Stabilization Approaches: Two primary stabilization strategies have been successfully employed for handling zofenoprilat's sulfhydryl group. Some methods use chemical stabilizers like mercaptoethanol to transform converted disulfide dimers back to zofenoprilat and prevent new dimer formation during analysis [1]. Alternatively, other protocols employ derivatization with N-ethylmaleimide (NEM) to protect the free sulfhydryl group by forming stable succinimide derivatives, thereby preventing oxidative degradation [5]. A third approach utilizes 1,4-dithiothreitol (DTT) as a reducer to release and stabilize the thiol group of zofenoprilat from dimer and mixed forms with endogenous thiols [3].

  • Chromatographic Conditions: Separation is typically achieved using reversed-phase chromatography with specialized columns. Methods have been reported utilizing phenyl-hexyl columns (5 μm, 250 mm × 4.6 mm i.d.) with isocratic elution using methanol-water mixtures containing 0.1% formic acid at flow rates of 1.0 mL/min [6]. Another validated method employs an Agilent ZORBAX Eclipse XDB-C8 column with an isocratic mobile phase consisting of methanol and 0.1% formic acid solution (85:15, v/v) at a lower flow rate of 0.2 mL/min [3].

  • Mass Spectrometric Detection: Detection is predominantly performed using electrospray ionization (ESI) in positive mode for underivatized analytes [1] [6] or negative ion mode for NEM-derivatized compounds [5]. The typical quantification approach uses multiple reaction monitoring (MRM) with specific transitions: m/z 428.2→234.1 for zofenopril, m/z 400.2→206.1 for zofenoprilat, and m/z 436.2→234.1 for the internal standard fosinopril in positive mode [1]. The MS parameters are carefully optimized including sheath gas, auxiliary gas, collision-induced dissociation (CID), and collision energy settings to achieve maximum sensitivity [1].

Sample Preparation and Extraction
  • Extraction Techniques: Sample preparation predominantly involves liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) under acidic conditions, providing efficient extraction of both analytes from plasma matrix [1] [6] [3]. Some methods utilize toluene extraction for NEM-derivatized compounds [5]. The LLE approach demonstrates excellent recovery rates of approximately 93.5% for zofenopril and 92.5% for zofenoprilat [6], or slightly lower but consistent recoveries of 84.8% for zofenopril and 70.1% for zofenoprilat in derivatization-based methods [5].

  • Internal Standards: Methods typically employ structurally similar compounds as internal standards to ensure quantification accuracy. Fosinopril sodium has been used as an IS for underivatized methods [1] [6], while fluorine derivative analogues of zofenopril and zofenoprilat serve as IS in derivatization approaches [5]. Some methods utilize diazepam as the internal standard [3].

The following workflow diagram illustrates the two primary LC-MS/MS approaches for zofenopril and zofenoprilat analysis:

G LC-MS/MS Analysis Workflows for Zofenopril and Zofenoprilat cluster_0 Direct Analysis Method cluster_1 Derivatization Method A1 Plasma Sample Collection A2 Add Stabilizer (Mercaptoethanol or DTT) A1->A2 A3 Liquid-Liquid Extraction (MTBE, acidic conditions) A2->A3 A4 LC Separation (Phenyl-hexyl or C8 column) A3->A4 A5 MS/MS Detection (ESI positive mode, MRM) A4->A5 A6 Data Analysis A5->A6 B1 Plasma Sample Collection B2 Derivatization with N-ethylmaleimide (NEM) B1->B2 B3 Liquid-Liquid Extraction (Toluene) B2->B3 B4 LC Separation B3->B4 B5 MS/MS Detection (ESI negative mode, MRM) B4->B5 B6 Data Analysis B5->B6

HPLC and HPTLC Methodologies

While LC-MS/MS has become the gold standard for bioanalysis of zofenopril and its metabolite, traditional HPLC and high-performance thin-layer chromatography (HPTLC) methods still play important roles in specific applications, particularly for pharmaceutical formulation analysis rather than biological samples.

HPLC Approaches and Limitations

Traditional HPLC with UV detection has been employed for zofenopril analysis, but this approach faces significant limitations due to the lack of strong chromophores in both zofenopril and zofenoprilat molecules, resulting in poor detection sensitivity [2] [4]. The historical development of analytical techniques shows that HPLC methods for ACE inhibitors generally required derivatization procedures to introduce detectable moieties, adding complexity and analysis time [4]. When applied to biological samples, HPLC-UV methods typically achieve limits of quantification in the range of 20-100 ng/mL, which is insufficient for detailed pharmacokinetic studies that require detection of lower concentrations [4].

The analytical challenges are further compounded by the need for specialized columns and extended run times. Comparative data shows that a typical HPLC analysis for similar compounds requires approximately 18 minutes per sample with a batch size of 50 samples, significantly longer than LC-MS/MS methods [4]. This substantial time difference becomes particularly important in high-throughput environments where efficiency is critical. Additionally, the lower specificity of UV detection makes HPLC methods more susceptible to matrix interferences from biological samples, potentially compromising analytical accuracy without extensive sample clean-up procedures.

HPTLC for Pharmaceutical Formulations

High-performance thin-layer chromatography has been successfully validated for the simultaneous determination of zofenopril calcium and hydrochlorothiazide in pharmaceutical formulations in the presence of hydrochlorothiazide impurities (chlorothiazide and salamide) [7]. This method utilizes HPTLC silica gel 60 F254 plates with ethyl acetate-glacial acetic acid-triethylamine (10 + 0.1 + 0.1, v/v/v) as the developing system, with densitometric scanning at 270 nm [7].

The HPTLC method demonstrates linear calibration curves in the range of 0.5-10 μg/band for zofenopril and 0.2-4 μg/band for hydrochlorothiazide, making it suitable for quality control applications of pharmaceutical formulations [7]. The method was validated according to International Conference on Harmonization (ICH) guidelines and successfully applied to quantify the drugs in pharmaceutical formulations without excipient interference [7]. However, this technique is primarily suitable for formulation analysis rather than biological samples due to its limited sensitivity compared to chromatographic methods coupled with mass spectrometric detection.

Comparative Technical Performance Data

The following tables provide a comprehensive comparison of the technical performance characteristics between different analytical approaches for zofenopril and zofenoprilat:

Table 1: Method Performance Characteristics Comparison

Parameter LC-MS/MS (Direct) LC-MS/MS (Derivatization) HPLC-UV HPTLC
Linear Range (ZOF) 0.1052-1052 ng/mL [6] 1-300 ng/mL [5] ~20-100 ng/mL (est.) [4] 0.5-10 μg/band [7]
Linear Range (ZOFAT) 0.2508-2508 ng/mL [6] 2-600 ng/mL [5] Similar to ZOF (est.) N/A
LLOQ (ZOF) 0.1052 ng/mL [6] 1 ng/mL [5] ~20 ng/mL (est.) [4] N/A
LLOQ (ZOFAT) 0.2508 ng/mL [6] 2 ng/mL [5] ~20 ng/mL (est.) [4] N/A
Run Time 6.0 min [1] Not specified ~18 min [4] Development + scanning
Precision (RSD%) <14% [6] <10% [5] >15% (est.) [4] Validated per ICH
Extraction Recovery 93.5% (ZOF), 92.5% (ZOFAT) [6] 84.8% (ZOF), 70.1% (ZOFAT) [5] Variable N/A

Table 2: Applicability and Practical Considerations

Aspect LC-MS/MS (Direct) LC-MS/MS (Derivatization) HPLC-UV HPTLC
Matrix Applicability Biological samples [1] [6] Biological samples [5] Biological samples [4] Pharmaceutical formulations [7]
Sample Throughput High (150 samples/run) [4] Moderate Low (50 samples/run) [4] Moderate
Equipment Cost High High Moderate Low
Technical Expertise Advanced Advanced Moderate Basic to Moderate
Primary Application PK studies, bioequivalence [4] PK studies [5] Formulation analysis Quality control, stability studies [7]

The analytical technique evolution for drug analysis shows a clear trend toward LC-MS/MS methodologies. Historical data indicates that in 1977, LC/MS represented 0% of analytical techniques, growing to 8% in 1985, 28% in 2000, and reaching 79% by 2014, while HPLC declined from 42% to 7% over the same period [4]. This progression highlights the significant advantages of LC-MS/MS for bioanalytical applications involving challenging compounds like zofenopril and zofenoprilat.

Method Selection Guidance

Technique Recommendations Based on Research Objectives
  • For Pharmacokinetic and Bioequivalence Studies: LC-MS/MS with direct analysis (without derivatization) is strongly recommended due to its superior sensitivity with LLOQ values below 1 ng/mL for zofenopril and approximately 0.25 ng/mL for zofenoprilat [1] [6]. This sensitivity is essential for characterizing complete pharmacokinetic profiles, especially during the terminal elimination phase when drug concentrations are minimal. The method's high throughput capability (6-minute run time) enables efficient processing of large sample batches typically generated in clinical trials [1]. Furthermore, the excellent precision and accuracy (inter- and intra-batch precision better than 14%) ensure reliable data for regulatory submissions [6].

  • For Pharmaceutical Quality Control: HPTLC methods provide a cost-effective solution for simultaneous determination of zofenopril calcium and hydrochlorothiazide in pharmaceutical formulations [7]. This technique is particularly valuable for impurity profiling, successfully separating and quantifying hydrochlorothiazide impurities including chlorothiazide and salamide [7]. The method's regulatory compliance with ICH guidelines and demonstrated specificity without excipient interference make it ideal for routine quality control applications in pharmaceutical manufacturing settings [7].

  • For Research with Limited Instrument Access: While HPLC-UV offers lower sensitivity and longer analysis times compared to LC-MS/MS, it remains a viable option for formulation analysis or situations where mass spectrometry instrumentation is unavailable [4]. However, researchers should be aware of the significant limitations including higher quantification limits (typically 20-100 ng/mL) and potential matrix effects in biological samples [4].

Emerging Trends and Future Directions

References

×

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.15969801 Da

Monoisotopic Mass

455.15969801 Da

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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